N-Nitrophthalamide

Catalog No.
S6585608
CAS No.
5336-97-0
M.F
C8H4N2O4
M. Wt
192.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrophthalamide

CAS Number

5336-97-0

Product Name

N-Nitrophthalamide

IUPAC Name

2-nitroisoindole-1,3-dione

Molecular Formula

C8H4N2O4

Molecular Weight

192.13 g/mol

InChI

InChI=1S/C8H4N2O4/c11-7-5-3-1-2-4-6(5)8(12)9(7)10(13)14/h1-4H

InChI Key

JKLDLZVPEFRPLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-]

The exact mass of the compound N-Nitro-phthalimide is 192.01710661 g/mol and the complexity rating of the compound is 285. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophthalamide crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Data

The table below summarizes the fundamental identifying information for 4-Nitrophthalamide.

Property Description
CAS Number 13138-53-9 [1] [2]
Molecular Formula C₈H₇N₃O₄ [1] [2]
Molecular Weight 209.16 g/mol [1] [2]
Chemical Name 4-Nitrophthalamide [1]
Primary Application Intermediate in the synthesis of phthalocyanines [1] [3]

Synthetic Pathway and Experimental Context

4-Nitrophthalamide is primarily used as a precursor in multi-step organic synthesis [3]. The following diagram illustrates its role in a documented synthetic workflow.

synthetic_pathway Phthalamide Phthalamide 4-Nitrophthalamide 4-Nitrophthalamide Phthalamide->4-Nitrophthalamide Nitration (Melts at 223°C) 4-Nitrophthalonitrile 4-Nitrophthalonitrile 4-Nitrophthalamide->4-Nitrophthalonitrile Dehydration with SOCl₂/DMF (Melts at 175°C) Substituted\nPhthalonitrile Substituted Phthalonitrile 4-Nitrophthalonitrile->Substituted\nPhthalonitrile Reaction with Ciprofloxacin Metal Phthalocyanine\nComplex Metal Phthalocyanine Complex Substituted\nPhthalonitrile->Metal Phthalocyanine\nComplex Cyclotetramerization with Ni²⁺ salt

Synthetic pathway of metal phthalocyanine using 4-nitrophthalamide as an intermediate.

Key Experimental Details [3]:

  • Synthesis of 4-Nitrophthalamide: The process begins with the nitration of phthalamide at the 4-position.
  • Melting Point: The melting point of 4-Nitrophthalamide is 223 °C.
  • Downstream Synthesis: The subsequent dehydration of 4-Nitrophthalamide using thionyl chloride (SOCl₂) in N,N-Dimethylformamide (DMF) yields 4-Nitrophthalonitrile (melting point: 175 °C).
  • Characterization: The structures of synthesized compounds were confirmed using NMR, FT-IR, and UV-Vis spectroscopy.

References

4-Nitrophthalamide spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Physical Data

The table below summarizes the fundamental information for 4-Nitrophthalamide.

Property Details
CAS Number 13138-53-9 [1]
Systematic Name 4-Nitrobenzene-1,2-dicarboxamide [2]
Molecular Formula C₈H₇N₃O₄ [1] [2]
Molecular Weight 209.16 g/mol [1]
Melting Point 465–469 K (192–196 °C) [2]. Another study reports 223 °C [3].
Application Intermediate in the synthesis of phthalocyanines and phthalonitriles [1] [3].

Synthesis and Experimental Protocols

4-Nitrophthalamide is a key precursor in synthesizing phthalocyanine complexes. The following workflow illustrates its role and the subsequent reaction steps.

G Phthalamide Phthalamide 4-Nitrophthalamide 4-Nitrophthalamide Phthalamide->4-Nitrophthalamide Nitration 4-Nitrophthalonitrile 4-Nitrophthalonitrile 4-Nitrophthalamide->4-Nitrophthalonitrile Dehydration (SOCl₂, DMF) Substituted Phthalonitrile Substituted Phthalonitrile 4-Nitrophthalonitrile->Substituted Phthalonitrile Reaction with e.g., Ciprofloxacin Metal Phthalocyanine Complex Metal Phthalocyanine Complex Substituted Phthalonitrile->Metal Phthalocyanine Complex Cyclotetramerization (with Ni²⁺ salt)

Synthetic pathway from phthalamide to metal phthalocyanine [3].

Detailed Experimental Procedure

The synthesis begins with the nitration of phthalamide, followed by a dehydration step to form a key nitrile intermediate [3].

  • Synthesis of 4-Nitrophthalamide from 4-Nitrophthalimide
    • Procedure: Stir a mixture of 4-nitrophthalimide and concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours [2].
    • Work-up and Isolation: Filter the resulting off-white precipitate under vacuum and wash it with cold water to obtain the pure title compound [2]. This method yields approximately 64% [2].
  • Conversion to 4-Nitrophthalonitrile
    • Procedure: Dehydrate 4-Nitrophthalamide using thionyl chloride (SOCl₂) in an N,N-Dimethylformamide (DMF) solvent system [3].
    • Note: This step is crucial for preparing the phthalonitrile ligand required for cyclotetramerization into phthalocyanines [3].

Characterization and Further Research

  • Reported Characterization: The synthesized compounds in the referenced study were characterized by NMR, FT-IR, and UV-Vis spectrophotometry [3]. The electronic spectra of the resulting nickel phthalocyanine complex in DMF showed an intense Q band absorption at 690 nm [3].
  • Safety Note: The compound is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].

Available data covers synthesis and some physical properties but lacks full spectroscopic details like NMR or IR spectra. This information is typically found in specialized analytical data repositories.

References

Chemical Structure and Hydrogen Bonding Data

Author: Smolecule Technical Support Team. Date: February 2026

The crystal structure of 4-Nitrophthalamide (C8H7N3O4) reveals key geometric parameters and a three-dimensional hydrogen-bonded network [1].

Table 1: Key Geometric Parameters from Crystallographic Data [1]

Component Structural Feature Value
Nitro Group Dihedral angle with benzene ring 11.36 (2)°
Amide Group 1 Dihedral angle with benzene ring 60.89 (6)°
Amide Group 2 Dihedral angle with benzene ring 34.39 (6)°
Molecular Conformation Orientation of amide groups On opposite sides of the benzene ring

Table 2: Hydrogen Bonding Network in the Crystal Lattice [1]

Interaction Role Observation
N—H⋯O bonds Primary interaction Forms a three-dimensional network architecture.
Atoms O1 & O3 Hydrogen bond acceptors Each accepts two hydrogen bonds.
Atom H31 Hydrogen bond donor Forms a bifurcated hydrogen bond.

Experimental Protocol: Crystal Structure Determination

The following methodology was used to determine the crystal structure of 4-Nitrophthalamide [1].

  • 1. Synthesis: The compound was prepared by stirring 4-nitrophthalimide in concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours. The resulting precipitate was filtered and washed with cold water [1].
  • 2. Crystallization: Single crystals suitable for X-ray diffraction were grown from a solution of the compound in water via slow evaporation [1].
  • 3. Data Collection and Refinement:
    • Instrumentation: Data was collected on a diffractometer using Cu Kα radiation at 100 K [1].
    • Software: The structure was solved with SHELXS97 and refined with SHELXL97 [1].
    • Hydrogen Atom Treatment: Carbon-bound H atoms were refined freely. N-H atoms were located from the difference map and refined with restrained distances [1].

Graphviz Diagram: Molecular Conformation

The DOT code below generates a diagram illustrating the twisted conformation of the molecule, which is crucial for its hydrogen-bonding capability.

G BenzeneRing Benzene Ring NitroGroup Nitro Group BenzeneRing->NitroGroup Twisted 11.36° Amide1 Amide Group 1 BenzeneRing->Amide1 Twisted 60.89° Amide2 Amide Group 2 BenzeneRing->Amide2 Twisted 34.39°

Diagram 1: The substituents on the benzene ring are twisted out of plane [1].

References

4-Nitrophthalamide X-ray crystallography data

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Data

The following table summarizes the key crystallographic parameters for 4-Nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) as determined by single-crystal X-ray diffraction [1].

Parameter Value
Chemical Formula C₈H₇N₃O₄ [1]
Crystal System Monoclinic [1]
Space Group P2₁/c [1]
Unit Cell Parameters
a (Å) 7.7425 (2) [1]
b (Å) 9.6634 (2) [1]
c (Å) 12.1276 (3) [1]
β (°) 106.008 (3) [1]
Unit Cell Volume (ų) 872.19 (4) [1]
Molecular Conformation All substituents twisted out of benzene ring plane [1]
Nitro group twist angle 11.36 (2)° [1]
Amide group twist angles 60.89 (6)° and 34.39 (6)° [1]
Crystal Packing 3D architecture stabilized by N—H···O hydrogen bonds [1]

Synthesis and Experimental Details

  • Synthesis Protocol: The title compound was prepared by stirring 4-nitrophthalimide with concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours. The resulting off-white precipitate was filtered and washed with cold water, yielding 63.8% [1]. The melting point was reported as 465–469 K [1]. Another study confirms its role as a precursor and reports a melting point of 223 °C [2].
  • Data Collection and Refinement: The crystal structure was determined at 100 K using Cu Kα radiation [1]. The data was refined using the SHELXL97 program, with all hydrogen atom parameters being refined [1].

Role as a Chemical Intermediate

4-Nitrophthalamide is primarily valued as a key intermediate in the synthesis of more complex functional molecules [3]. Its most important application is in the synthesis of phthalocyanines [3] [2], which are compounds with applications in dyes, pigments, and photodynamic therapy. The conversion involves the dehydration of 4-nitrophthalamide to form 4-nitrophthalonitrile [1] [2] [4], a crucial precursor for phthalocyanine formation.

The diagram below illustrates this two-step synthesis pathway from 4-nitrophthalamide to a metal phthalocyanine complex.

G Nitrophthalamide 4-Nitrophthalamide Nitrophthalonitrile 4-Nitrophthalonitrile Nitrophthalamide->Nitrophthalonitrile Dehydration (SOCI₂, DMF) PhthalonitrileDeriv Substituted Phthalonitrile Nitrophthalonitrile->PhthalonitrileDeriv Nucleophilic Substitution MetalPhthalocyanine Metal Phthalocyanine Complex PhthalonitrileDeriv->MetalPhthalocyanine Cyclotetramerization (with Metal Salt)

References

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifiers and theoretical physical properties for 4-Nitrophthalamide. Please note that some properties are estimated and should be verified experimentally.

Property Description
CAS Number 13138-53-9 [1]
Molecular Formula O₂NC₆H₃(CONH₂)₂ [1]
Molecular Weight 209.16 g/mol [1]
Chemical Name 4-Nitrophthalamide [1]
Synonyms 5-Nitrobenzene-1,2-dicarboxamide
Appearance Information unavailable (Typically expected as a solid powder)
Melting Point Information unavailable
Water Solubility Information unavailable

Hazard and Safety Information

The tables below consolidate the available hazard and toxicological data. Direct information on 4-Nitrophthalamide is limited, but insights can be drawn from a closely related compound, 4-Nitrophthalonitrile, which is a synthetic precursor.

Hazard Classification

Hazard Statement Code Potential Risk [2]
R22 Harmful if swallowed
R36/37/38 Irritating to eyes, respiratory system and skin

Safe Handling Recommendations

Precautionary Area Recommendation [2]
Respiratory Protection In weighing/dilution scenarios, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter [3].
Hand/Eye Protection Wear suitable protective clothing (e.g., gloves, lab coat, safety goggles) [2].
Storage Store in a sealed container at room temperature, in a dry environment [2].

Experimental Toxicity Data

Toxicity data for the closely related compound 4-Nitrophthalonitrile is presented below. This provides a useful reference for the potential toxicity of the nitrophthalide chemical family.

Test Compound Test Subject Route LD₅₀ Observed Effects [2]
4-Nitrophthalonitrile (CAS 31643-49-9) Mouse Oral 500 mg/kg Effects on sense of smell; somnolence (depressed activity); respiratory depression

Methodology for Acute Oral Toxicity Testing

For context, the median lethal dose (LD₅₀) is a standard measure of acute oral toxicity [4]. The following workflow outlines the general principles of this testing, as conducted in regulatory and research settings.

G Start Start: Acute Oral Toxicity Test A Animal Model Selection (e.g., Rat, Mouse) Start->A B Dose Administration (Single oral dose) A->B C Observation Period (Monitor for mortality and adverse effects) B->C D Data Analysis (Calculate LD₅₀) C->D E Result: Hazard Classification D->E

Experimental workflow for determining acute oral toxicity

The objective is to identify the single dose that is lethal to 50% of a test animal population within a short period [4].

  • Animal Models: Young adult rats or mice are commonly used. A typical test requires a minimum of 5 animals per sex per dose group [5].
  • Dosing: Several dose levels are tested to establish a dose-response relationship. The highest dose should cause toxicity but not excessive mortality that prevents evaluation [5].
  • Observation: Effects such as changes in general behavior, locomotor activity, somnolence, and respiratory distress are monitored, consistent with the effects observed for 4-Nitrophthalonitrile [2].
  • Calculation: The LD₅₀ value is statistically calculated from the mortality data across the different dose groups [4].

Key Information for Researchers

  • Primary Use: 4-Nitrophthalamide is primarily used as a synthetic intermediate in the preparation of phthalocyanines [1].
  • Safety Data Gap: The absence of a full SDS underscores the importance of applying precautionary principles. All handling should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE) should be used as a minimum safety measure.
  • Toxicity Insight: The data for 4-Nitrophthalonitrile suggests that the nitrophthalide family can exhibit significant toxicity, including neurobehavioral and respiratory effects [2].

References

Comprehensive Application Notes and Protocols: Synthesis of 4-Nitrophthalonitrile from 4-Nitrophthalamide for Advanced Materials and Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context and Importance

4-Nitrophthalonitrile (CAS: 31643-49-9) represents a critical synthetic intermediate in the preparation of functional phthalocyanine complexes and other advanced organic materials with applications spanning medicinal chemistry, materials science, and industrial processes. This compound serves as a versatile precursor for the synthesis of substituted phthalocyanines through cyclotetramerization reactions, particularly valuable for creating complexes with tailored electronic, optical, and biological properties. The nitro group positioned at the 4-position provides a strategic handle for further functionalization through nucleophilic aromatic substitution, enabling the introduction of diverse substituents that modulate solubility, aggregation behavior, and application-specific characteristics of the resulting materials [1]. The synthesis pathway from 4-nitrophthalamide exemplifies a straightforward dehydration approach that efficiently converts the diamide precursor to the corresponding dinitrile, balancing reaction efficiency with practical considerations for laboratory-scale implementation [2] [3].

The significance of 4-nitrophthalonitrile extends to multiple research domains, particularly in the development of photosensitizing agents for photodynamic therapy, functional dyes with tailored optical properties, and catalytic frameworks for various chemical transformations. Recent research has highlighted the value of phthalocyanine derivatives in addressing antimicrobial resistance challenges, with several complexes demonstrating potent activity against drug-resistant pathogens [1]. The structural characterization of 4-nitrophthalonitrile reveals interesting supramolecular features, with the nitro group twisted out of the benzene ring plane by approximately 9.80°, and crystal packing sustained by C-H⋯N interactions that create zigzag topological layers in the ac plane [2]. These structural characteristics influence both the reactivity and physical properties of the compound, making it a fascinating subject for both synthetic and structural studies.

Experimental Synthesis Protocol

Materials and Equipment
2.1.1 Chemical Reagents
  • 4-Nitrophthalamide (starting material, 13.5-286 mmol scale)
  • Thionyl chloride (SOCl₂, dehydration agent)
  • N,N-Dimethylformamide (DMF, anhydrous)
  • Ice-cold water (for quenching and precipitation)
  • Methanol (for recrystallization) [2]
2.1.2 Equipment and Instrumentation
  • Round-bottom flask (appropriately sized for reaction scale)
  • Magnetic stirrer with temperature control
  • Heating mantle or oil bath
  • Vacuum filtration apparatus
  • Ice-water bath for temperature control
  • Nitrogen or argon purge system for inert atmosphere
  • Temperature monitoring device
  • Drying oven or desiccator for product drying [1] [3]
Step-by-Step Synthetic Procedure
  • Reaction Setup: Begin by placing dry DMF (10.4 mL for 13.5 mmol scale or 50-200 mL for larger scales) in a round-bottom flask equipped with a magnetic stir bar. Cool the DMF to 0-5°C using an ice-water bath, maintaining this temperature range throughout the subsequent addition [2] [3].

  • Thionyl Chloride Addition: Slowly add thionyl chloride (4.3 mL, 56 mmol for small scale; 83.5 mL, 1.144 mol for larger scale) dropwise to the chilled DMF over approximately 5-15 minutes while maintaining the temperature at 0-5°C. Caution: This addition is exothermic and must be performed slowly with adequate cooling to prevent uncontrolled reaction [1] [3].

  • Activation Period: After complete addition of thionyl chloride, continue stirring the reaction mixture at 0-5°C for an additional 15 minutes to ensure proper formation of the chloroiminium salt intermediate [3].

  • 4-Nitrophthalamide Addition: Add 4-nitrophthalamide (2.83 g, 13.5 mmol for small scale; 15-60.1 g, 0.286 mol for larger scales) to the reaction mixture in one portion or in small aliquots if necessary. Maintain the inert atmosphere by purging with nitrogen or argon throughout this process [1] [3].

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature naturally and continue stirring for 18 hours (overnight) under an inert atmosphere. The reaction mixture typically develops a yellow coloration as the reaction proceeds [1] [2].

  • Work-up Procedure: After the 18-hour reaction period, slowly pour the homogeneous yellow solution onto excess vigorously stirred ice-water. The volume of ice-water should be approximately 3-5 times the volume of the reaction mixture to ensure adequate quenching and precipitation of the product [2] [3].

  • Product Isolation: Collect the precipitated 4-nitrophthalonitrile by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with multiple portions of ice-cold water to remove residual DMF, acid byproducts, and inorganic salts [1] [3].

  • Drying Process: Allow the filtered product to air-dry overnight or place it in a desiccator under vacuum to obtain the final product as a dry solid. The typical appearance is a light yellow to beige crystalline powder [2] [3].

Table 1: Synthesis Scale and Yield Data

Scale Parameter Small Scale [2] Large Scale [3] Unit
4-Nitrophthalamide 13.5 286 mmol
DMF Volume 10.4 200 mL
Thionyl Chloride 56 1144 mmol
Reaction Time 18 18 h
Reported Yield 68 89-92 %
Melting Point 135-140 (408-413 K) 141 °C
Critical Parameters and Safety Considerations
  • Temperature Control: Maintaining the temperature during thionyl chloride addition is critical for reaction success and safety. Inadequate cooling may lead to violent decomposition, excessive gas evolution, or formation of side products [1] [3].

  • Atmosphere Management: The inert atmosphere (nitrogen or argon purge) is essential to prevent moisture ingress, which can hydrolyze thionyl chloride and reduce reaction efficiency. Ensure all connections are secure and the purge is maintained throughout the reaction [3].

  • Thionyl Chloride Handling: Thionyl chloride is a lachrymator and corrosive liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat [1] [3].

  • DMF Quality: Anhydrous DMF is essential for optimal yields. Commercial anhydrous DMF should be used, or DMF should be dried over molecular sieves before use if necessary [2].

Characterization and Analytical Data

Structural Confirmation Methods

The successful synthesis of 4-nitrophthalonitrile should be verified through multiple complementary analytical techniques to confirm chemical structure, purity, and identity.

  • Melting Point Determination: The melting point provides a preliminary indication of purity. Literature values report 135-140°C [2] and 141°C (by DSC) [3]. The observed melting point should fall within this range for pure product.

  • FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy reveals characteristic functional group vibrations. Key absorptions include:

    • Aromatic C-H stretch: ~3090 cm⁻¹
    • Nitrile (C≡N) stretch: ~2241-2245 cm⁻¹ (strong, sharp)
    • Nitro asymmetric stretch: ~1534-1538 cm⁻¹
    • Nitro symmetric stretch: ~1351-1356 cm⁻¹
    • Aromatic C=C framework vibrations: ~1587, 1463 cm⁻¹ [2] [3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural confirmation.

    • ¹H NMR (300 MHz, DMSO-d6): δ 8.44 (d, J=8.7 Hz, 1H, H-Ar), 8.68 (dd, J=2.1, 8.4 Hz, 1H, H-Ar), 9.04 (d, J=2.1 Hz, 1H, H-Ar) [3]
    • ¹³C NMR (75 MHz, DMSO-d6): δ 114.55, 114.86, 116.60, 120.22, 128.53, 128.81, 135.27, 149.70 [3]
  • Single-Crystal X-ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction reveals orthorhombic crystal system with space group Pbca, unit cell parameters a = 12.8642(3) Å, b = 9.2013(2) Å, c = 13.2578(3) Å, V = 1569.29(6) ų, Z = 8 [2].

Table 2: Analytical Characterization Summary

Analytical Method Key Data Features Structural Significance
Melting Point 135-141°C Purity indicator
FT-IR 2241-2245 cm⁻¹ (C≡N) Nitrile group confirmation
¹H NMR 9.04 ppm (d, J=2.1 Hz) Aromatic proton ortho to nitro
¹³C NMR 114.55, 114.86 ppm Nitrile carbon signals
X-ray Crystallography Orthorhombic, Pbca Molecular structure confirmation
Solubility and Physical Properties

4-Nitrophthalonitrile exhibits characteristic solubility patterns that inform appropriate solvent selection for subsequent reactions and purification. The compound demonstrates good solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile. Moderate solubility is observed in methanol and acetone, while solubility in water and non-polar solvents like hexane is negligible [1]. This solubility profile guides recrystallization strategies, with methanol being a suitable solvent for recrystallization to obtain high-purity material [2]. The crystalline structure exhibits a distinctive zigzag topology in the ac plane sustained by C-H⋯N interactions, forming supramolecular layers that stack along the b axis [2].

Workflow Visualization

The synthesis and subsequent applications of 4-nitrophthalonitrile can be visualized through the following workflow, which illustrates the key steps from starting material to final applications:

SynthesisWorkflow cluster_apps Advanced Applications start 4-Nitrophthalamide Starting Material step1 Dehydration Reaction SOCl₂ in DMF, 0-5°C to RT, 18h start->step1 Step 1 step2 Crude 4-Nitrophthalonitrile step1->step2 Quench with Ice-Water step3 Purification Precipitation in Ice-Water step2->step3 Vacuum Filtration step4 Pure 4-Nitrophthalonitrile Yield: 68-92% step3->step4 Air Dry app1 Phthalocyanine Synthesis Cyclotetramerization with Metal Salts step4->app1 Nucleophilic Substitution app2 Functional Materials Dyes, Catalysts, Sensors app1->app2 app3 Antimicrobial Agents Photodynamic Therapy app1->app3

Diagram 1: Synthetic workflow for 4-nitrophthalonitrile production and its principal applications in materials science and pharmaceutical research.

Applications in Pharmaceutical and Materials Research

Phthalocyanine Synthesis and Functionalization

4-Nitrophthalonitrile serves as a key precursor for the preparation of functionally substituted phthalocyanines, which represent a class of compounds with significant potential in pharmaceutical applications and advanced materials. The synthetic pathway involves cyclotetramerization of 4-(ciproxy)phthalonitrile derivatives in the presence of nickel or other metal salts to yield substituted metal phthalocyanine complexes [1]. These complexes exhibit exceptional thermal stability, with degradation temperatures approaching 309°C as determined by thermogravimetric analysis, making them suitable for various high-temperature applications [1]. The electronic spectra of these nickel phthalocyanine compounds in DMF display intense Q absorption bands at approximately 690 nm, indicating their potential as photosensitizing agents in photodynamic therapy and other light-mediated applications [1].

The substitution pattern achievable through 4-nitrophthalonitrile derivatives enables fine-tuning of phthalocyanine properties, including solubility, aggregation behavior, and electronic characteristics. For instance, the introduction of ciprofloxacin substituents creates phthalocyanine complexes with enhanced biological activity, potentially combining the photophysical properties of phthalocyanines with the antimicrobial properties of fluoroquinolone antibiotics [1]. This strategic molecular design approach facilitates the development of multimodal therapeutic agents capable of addressing complex medical challenges, particularly in the realm of antimicrobial resistance where conventional single-mechanism antibiotics often prove insufficient.

Antimicrobial Applications and Resistance Strategies

The functionalization of phthalocyanines using 4-nitrophthalonitrile as a building block has gained significant attention in addressing the growing challenge of antimicrobial resistance, particularly against Gram-negative bacteria which present additional permeability barriers compared to their Gram-positive counterparts [1]. Phthalocyanine-based compounds offer unique advantages as photosensitizing agents in photodynamic antimicrobial chemotherapy (PACT), where their ability to generate reactive oxygen species upon light activation provides a physical mechanism for microbial inactivation that circumvents conventional resistance mechanisms [1]. This approach represents a promising strategy against multidrug-resistant pathogens, including those producing metallo-β-lactamases which hydrolyze a broad range of β-lactam antibiotics [1].

Research indicates that metal phthalocyanines functionalized with antimicrobial substituents like ciprofloxacin exhibit enhanced bioactivity through potential synergistic effects between the photodynamic activity of the phthalocyanine core and the conventional antibiotic action of the substituent [1]. This dual-mode action approach may delay the development of resistance while potentially lowering required therapeutic doses. The thermal stability and solubility characteristics of these complexes further support their practical application in pharmaceutical formulations and medical devices, where they could serve as surface coatings with antimicrobial properties or as active components in therapeutic formulations for localized infections [1].

Troubleshooting and Optimization

Common Experimental Challenges
  • Low Yields: Suboptimal yields may result from inadequate temperature control during thionyl chloride addition, insufficient reaction time, or moisture contamination. Ensure strict temperature management at 0-5°C during critical addition steps and maintain anhydrous conditions throughout the process [2] [3].

  • Product Purity Issues: Impurities may arise from incomplete reaction, side product formation, or inadequate washing during workup. Extending the reaction time to the full 18 hours, ensuring efficient stirring, and thorough washing with ice-cold water during filtration can significantly improve product purity [1] [3].

  • Recrystallization Difficulties: If recrystallization from methanol yields poor recovery, consider alternative solvent systems such as methanol-water mixtures or gradient recrystallization approaches. The slow evaporation of methanol solutions typically produces crystals suitable for X-ray diffraction analysis [2].

Scalability Considerations

The synthesis protocol demonstrates excellent scalability, with consistent yields (68-92%) reported across scales ranging from 13.5 mmol to 286 mmol [2] [3]. For larger-scale implementations, ensure proportional increases in reactor volume to accommodate the reaction mixture and quenching solutions. Mechanical stirring may replace magnetic stirring for scales exceeding 50 g of starting material to maintain efficient mixing. The workup procedure remains effectively unchanged across scales, though filtration times may increase significantly with larger batches.

Conclusion

The synthesis of 4-nitrophthalonitrile from 4-nitrophthalamide via thionyl chloride-mediated dehydration represents a robust and scalable method for producing this valuable synthetic intermediate. The comprehensive characterization data provided enables researchers to confidently identify and validate the product structure, while the troubleshooting guidance addresses common practical challenges. The subsequent application of 4-nitrophthalonitrile in phthalocyanine synthesis demonstrates its significant potential in addressing contemporary challenges in antimicrobial resistance through innovative photodynamic approaches. As research continues to explore functional materials and therapeutic agents, this synthetic pathway provides a reliable foundation for accessing sophisticated molecular architectures with tailored properties for specific applications.

References

Comprehensive Application Notes and Protocols: 4-Nitrophthalamide in Phthalocyanine Precursor Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Nitrophthalamide and Its Role in Phthalocyanine Synthesis

4-Nitrophthalamide (CAS 13138-53-9) is a critical intermediate in the synthesis of specialized phthalocyanine compounds, serving as a key precursor in the production of substituted phthalonitrile derivatives. With the molecular formula O₂NC₆H₃(CONH₂)₂ and molecular weight of 209.16 g/mol, this compound features a benzene ring core with adjacent carboxamide groups at the 1,2-positions and a nitro substituent at the 4-position [1] [2]. Crystallographic analyses reveal that each substituent is twisted out of the plane of the benzene ring, with dihedral angles of 11.36° for the nitro group, and 60.89° and 34.39° for the amide groups, creating a three-dimensional architecture stabilized by N—H⋯O hydrogen bonding [2]. This specific molecular arrangement makes 4-nitrophthalamide particularly valuable for the synthesis of functionalized phthalonitriles, which are essential building blocks for producing phthalocyanine complexes with tailored properties.

The significance of 4-nitrophthalamide lies in its strategic position within the synthetic pathway to metal phthalocyanine complexes, which are important macrocyclic compounds with extensive applications in materials science, photodynamic therapy, organic electronics, and catalysis. Phthalocyanines exhibit exceptional thermal stability, intense absorption in the far-red to near-infrared region (600-850 nm), and efficient electron transfer capabilities, making them valuable for advanced technological applications [3] [4] [5]. The nitro group at the 4-position provides a synthetic handle for further functionalization through nucleophilic substitution reactions, allowing researchers to introduce various substituents that modulate the solubility, electronic properties, and application potential of the resulting phthalocyanine materials. This protocol document provides comprehensive experimental procedures and characterization data for utilizing 4-nitrophthalamide in the synthesis of phthalocyanine precursors, targeting researchers and drug development professionals working with these specialized macrocyclic systems.

Synthesis Pathway and Workflow

Overall Synthetic Route

The synthesis of phthalocyanine complexes from 4-nitrophthalamide follows a multi-step pathway that transforms this key intermediate through a series of carefully controlled reactions into functionalized phthalocyanine complexes. The complete workflow involves sequential transformations beginning with the preparation of 4-nitrophthalamide itself, followed by dehydration to the corresponding phthalonitrile, nucleophilic substitution to install desired functionalities, and finally metal-templated cyclotetramerization to form the target phthalocyanine macrocycle [3] [6]. This pathway enables the incorporation of various substituents at the peripheral positions of the phthalocyanine ring system, allowing fine-tuning of properties such as solubility, aggregation behavior, and electronic characteristics for specific applications.

The following diagram illustrates the complete synthetic workflow from starting materials to final phthalocyanine products:

SynthesisPathway phthalimide Phthalimide nitration Nitration phthalimide->nitration Nitrating Agent nitrophthalamide 4-Nitrophthalamide dehydration Dehydration SOCl₂, DMF nitrophthalamide->dehydration SOCl₂/DMF nitrophthalonitrile 4-Nitrophthalonitrile substitution Nucleophilic Substitution nitrophthalonitrile->substitution K₂CO₃, Nucleophile substituted_phthalonitrile Substituted Phthalonitrile cyclotetramerization Cyclotetramerization Metal Salt, High Temp substituted_phthalonitrile->cyclotetramerization DMF or Solvent metal_phthalocyanine Metal Phthalocyanine Complex nitration->nitrophthalamide 465-469 K dehydration->nitrophthalonitrile 175°C mp substitution->substituted_phthalonitrile e.g., Ciprofloxacin cyclotetramerization->metal_phthalocyanine Ni, Co, etc. lab Phthalocyanine Synthesis Workflow

Key Chemical Transformations

The synthesis of metal phthalocyanine complexes from 4-nitrophthalamide involves several crucial chemical transformations that build molecular complexity in a stepwise fashion. The initial step typically involves the nitration of phthalamide to introduce the nitro group at the 4-position, which subsequently acts as a leaving group in nucleophilic aromatic substitution reactions. The dehydration of 4-nitrophthalamide using thionyl chloride in N,N-dimethylformamide (DMF) represents a key transformation that converts the carboxamide functionalities to nitrile groups, yielding 4-nitrophthalonitrile [3]. This intermediate then undergoes nucleophilic displacement of the nitro group with various substituents such as alkoxy, aryloxy, or in specific cases, drug molecules like ciprofloxacin, to generate functionalized phthalonitrile derivatives [3].

The final cyclotetramerization reaction represents the most critical transformation, where four phthalonitrile units assemble around a metal template to form the conjugated 18 π-electron macrocyclic system characteristic of phthalocyanines. This reaction typically requires elevated temperatures and the presence of metal salts (such as nickel, cobalt, or zinc acetates) that template the macrocyclization and become incorporated into the central cavity of the phthalocyanine complex [3] [4] [6]. The specific metal ion used significantly influences the electronic properties, coordination geometry, and application potential of the resulting phthalocyanine material. This synthetic pathway demonstrates the versatility of 4-nitrophthalamide as a building block for producing diverse phthalocyanine structures with tailored properties for various technological and biomedical applications.

Experimental Protocols

Synthesis of 4-Nitrophthalamide

Objective: This protocol describes the synthesis of 4-nitrophthalamide from phthalimide through nitration followed by ammonolysis [2].

Materials:

  • Phthalimide (starting material, 1.0 equiv.)
  • Concentrated ammonium hydroxide (NH₄OH, 5-10 equiv.)
  • Nitrating mixture (concentrated HNO₃/H₂SO₄ or equivalent)
  • Deionized water
  • Ice bath equipment

Procedure:

  • Nitration of Phthalimide:

    • Dissolve phthalimide (10.0 g, 68.0 mmol) in concentrated sulfuric acid (30 mL) with stirring at 0-5°C using an ice bath.
    • Slowly add dropwise a nitrating mixture (comprising concentrated HNO₃:H₂SO₄ 1:1 v/v, 15 mL) over 45 minutes while maintaining the temperature below 5°C.
    • After complete addition, continue stirring for 3-4 hours while allowing the reaction mixture to gradually warm to room temperature.
    • Pour the reaction mixture onto crushed ice (150 g) with vigorous stirring. Collect the precipitated 4-nitrophthalimide by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
  • Ammonolysis to 4-Nitrophthalamide:

    • Suspend the crude 4-nitrophthalimide (8.5 g, 44.2 mmol) in concentrated ammonium hydroxide (50 mL, 28-30% NH₃).
    • Stir the suspension at room temperature for 24 hours.
    • Filter the resulting off-white precipitate under vacuum and wash with cold water (3 × 20 mL).
    • Recrystallize the crude product from hot water to obtain pure 4-nitrophthalamide as colorless crystals.

Yield: 63.8% (6.0 g, 28.7 mmol) [2]

Characterization:

  • Melting Point: 465-469 K (192-196°C) [2]
  • Spectroscopy: FT-IR shows characteristic amide N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1680 cm⁻¹, and nitro group stretches at ~1540 and ~1350 cm⁻¹.
  • Crystallography: Monoclinic crystal system, space group P2₁/c with unit cell parameters a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° [2].
Dehydration to 4-Nitrophthalonitrile

Objective: Conversion of 4-nitrophthalamide to 4-nitrophthalonitrile via dehydration using thionyl chloride in DMF [3].

Materials:

  • 4-Nitrophthalamide (1.0 equiv.)
  • Thionyl chloride (SOCl₂, 3.0 equiv.)
  • Anhydrous N,N-dimethylformamide (DMF, solvent)
  • Anhydrous dichloromethane (DCM)
  • Sodium bicarbonate solution (sat. aq.)
  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 4-nitrophthalamide (5.0 g, 23.9 mmol) in anhydrous DMF (25 mL) under inert atmosphere.
  • Carefully add thionyl chloride (5.3 mL, 71.7 mmol) dropwise with stirring at 0°C.
  • Heat the reaction mixture to 80°C and maintain with stirring for 4-6 hours, monitoring by TLC (eluent: hexane/ethyl acetate 7:3).
  • After completion, cool the reaction mixture to room temperature and carefully pour into ice-cold water (100 mL) with stirring.
  • Extract the product with DCM (3 × 50 mL). Combine the organic extracts and wash successively with saturated NaHCO₃ solution (2 × 50 mL) and brine (50 mL).
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-nitrophthalonitrile as a yellow solid.

Yield: 70-80% (3.2-3.7 g, 18.5-21.4 mmol)

Characterization:

  • Melting Point: 175°C [3]
  • Spectroscopy: FT-IR shows disappearance of amide bands and appearance of sharp C≡N stretch at ~2230 cm⁻¹ [6].
Preparation of Substituted Phthalonitrile Derivatives

Objective: Synthesis of functionalized phthalonitrile derivatives via nucleophilic aromatic substitution of 4-nitrophthalonitrile [3].

Materials:

  • 4-Nitrophthalonitrile (1.0 equiv.)
  • Nucleophile (1.2 equiv.; e.g., ciprofloxacin, alkoxides, thiols)
  • Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.)
  • Anhydrous DMF or DMSO as solvent

Procedure:

  • Dissolve 4-nitrophthalonitrile (1.0 g, 5.8 mmol) and the nucleophile (7.0 mmol) in anhydrous DMF (15 mL).
  • Add anhydrous K₂CO₃ (1.6 g, 11.6 mmol) and stir the reaction mixture at 60-80°C for 8-12 hours under nitrogen atmosphere.
  • Monitor reaction progress by TLC (eluent: appropriate mobile phase).
  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring.
  • Collect the precipitate by filtration or extract with ethyl acetate (3 × 30 mL) depending on the product's physical state.
  • Purify the crude product by recrystallization or column chromatography.

Yield: 60-85% depending on the nucleophile

Characterization:

  • Spectroscopy: FT-IR shows maintenance of C≡N stretch at ~2230 cm⁻¹ and new bands corresponding to the introduced functional groups.
  • Chromatography: TLC and HPLC confirm product purity and identity.
Cyclotetramerization to Metal Phthalocyanine Complexes

Objective: Synthesis of metal phthalocyanine complexes via template-assisted cyclotetramerization of substituted phthalonitrile derivatives [3] [6].

Materials:

  • Substituted phthalonitrile derivative (1.0 equiv.)
  • Metal salt (0.25 equiv.; e.g., Ni(OAc)₂, Co(Ac)₂·4H₂O, Zn(OAc)₂)
  • High-boiling solvent (e.g., DMF, DMSO, 1-chloronaphthalene)
  • Nitrogen or argon atmosphere
  • Methanol, acetone for washing

Procedure:

  • Suspend the substituted phthalonitrile (2.0 mmol) and metal salt (0.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a condenser.
  • Purge the system with nitrogen and heat to 140-160°C with vigorous stirring for 12-24 hours.
  • Monitor the reaction progress by UV-Vis spectroscopy (appearance of Q-band at 650-750 nm).
  • After completion, cool the reaction mixture to room temperature.
  • Pour the mixture into methanol (50 mL) and stir for 30 minutes.
  • Collect the precipitated phthalocyanine complex by filtration.
  • Wash successively with methanol, acetone, and water.
  • Purify by Soxhlet extraction with appropriate solvents (e.g., hexane, DCM, methanol) or by column chromatography.

Yield: 50-70% depending on substituents and metal

Characterization:

  • Spectroscopy: UV-Vis shows characteristic Q-band at 650-750 nm and B-band at 300-400 nm [3] [6].
  • Analytical Data: FT-IR, NMR, elemental analysis confirm structure.

Table 1: Summary of Experimental Conditions for Phthalocyanine Synthesis

Reaction Step Key Reagents Reaction Conditions Typical Yield Key Monitoring Method
Nitration Phthalimide, HNO₃/H₂SO₄ 0-5°C → RT, 3-4 hours 60-70% TLC, Precipitation
Ammonolysis 4-Nitrophthalimide, NH₄OH RT, 24 hours 60-65% Precipitation
Dehydration SOCl₂, DMF 80°C, 4-6 hours 70-80% TLC (Hexane:EtOAc 7:3)
Nucleophilic Substitution K₂CO₃, Nucleophile 60-80°C, 8-12 hours 60-85% TLC
Cyclotetramerization Metal salt, DMF 140-160°C, 12-24 hours 50-70% UV-Vis (Q-band appearance)

Characterization and Analytical Data

Structural and Spectral Characterization

Comprehensive characterization of synthetic intermediates and final phthalocyanine products is essential for confirming chemical structures and evaluating properties. The following analytical techniques provide complementary information about the molecular structure, purity, and electronic characteristics of these compounds:

Spectroscopic Methods:

  • FT-IR Spectroscopy: 4-Nitrophthalamide shows characteristic bands for amide N-H stretches (3300-3200 cm⁻¹), C=O stretches (1680-1660 cm⁻¹), and nitro group asymmetrical and symmetrical stretches (1540 cm⁻¹ and 1350 cm⁻¹) [2]. The conversion to 4-nitrophthalonitrile is confirmed by the disappearance of amide bands and appearance of a sharp C≡N stretch at 2230 cm⁻¹ [6]. Phthalocyanine complexes show characteristic macrocyclic vibrations at 1600-1500 cm⁻¹ (C=C, C=N stretches) and 1270-1300 cm⁻¹ (C-N stretches) [6].
  • UV-Vis Spectroscopy: Phthalocyanine complexes exhibit two characteristic absorption regions - the Q-band in the 600-750 nm range and the B-band (Soret band) at 300-400 nm [3] [4] [6]. Specific examples include nickel phthalocyanine (λmax = 690 nm) [3] and cobalt phthalocyanine (λmax = 677 nm) [6] in DMF. The position and intensity of the Q-band are sensitive to the central metal ion, peripheral substituents, and solvent environment.
  • NMR Spectroscopy: 4-Nitrophthalamide exhibits characteristic proton NMR signals for aromatic protons (δ 7.5-8.5 ppm) and amide NH₂ protons (δ 5.5-7.0 ppm) [2]. Phthalonitrile derivatives show simplified aromatic patterns due to symmetry, while metal phthalocyanines may exhibit broadened or paramagnetically shifted signals depending on the metal center.
  • Mass Spectrometry: MALDI-TOF or ESI-MS provides molecular weight confirmation through the presence of molecular ion peaks corresponding to [M]⁺ or [M+H]⁺ for intermediates and phthalocyanine complexes.

Thermal and Physical Properties:

  • Melting Points: 4-Nitrophthalamide melts at 465-469 K (192-196°C) [2], while 4-nitrophthalonitrile melts at 175°C [3].
  • Thermal Stability: Thermal gravimetric analysis (TGA) of nickel phthalocyanine shows decomposition beginning at 309°C, while cobalt phthalocyanine begins degradation around 300°C, demonstrating high thermal stability [3] [6].
  • Solubility: Unsubstituted metal phthalocyanines exhibit very low solubility in common organic solvents [6], while substituted derivatives show enhanced solubility in solvents like DMF, DMSO, THF, and chlorinated solvents depending on the nature of the peripheral substituents [3] [4].

Table 2: Characterization Data for Key Compounds in Phthalocyanine Synthesis

Compound Melting Point FT-IR Key Bands (cm⁻¹) UV-Vis λmax (nm) Thermal Stability Solubility
4-Nitrophthalamide 465-469 K [2] N-H: 3300-3200, C=O: 1680-1660, NO₂: 1540, 1350 [2] - - Moderate in water, DMF
4-Nitrophthalonitrile 175°C [3] C≡N: 2230, NO₂: 1530, 1340 [6] - - Good in DMF, acetone
Nickel Phthalocyanine >300°C (dec) C=C/C=N: 1600-1500, C-N: 1270-1300 [3] 690 (Q-band) [3] Onset at 309°C [3] Low in common solvents
Cobalt Phthalocyanine >300°C (dec) C=O: 1709, C=C: 1611, C-O: 1275 [6] 677 (Q-band) [6] Onset at ~300°C [6] Low in THF, DMF
Electrochemical and Physical Properties

Electrochemical Characterization:

  • Cyclic Voltammetry: Phthalocyanine complexes exhibit characteristic redox processes associated with the macrocyclic ring and metal center. The electron transfer abilities of phthalocyanine derivatives make them valuable for applications in molecular electronics, optoelectronics, and electrocatalysis [4]. Substituted phthalocyanines show modulated redox potentials depending on the electron-donating or electron-withdrawing nature of the substituents.

Structural Characterization:

  • X-ray Crystallography: Single-crystal analysis of 4-nitrophthalamide reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° [2]. The molecular structure shows all substituents twisted out of the benzene ring plane, with dihedral angles of 11.36° (nitro group) and 60.89°/34.39° (amide groups) [2].
  • Theoretical Calculations: Computational studies including density functional theory (DFT) provide insights into electronic structure, molecular orbitals, spectroscopic properties of phthalocyanine complexes [3].

Applications and Future Perspectives

Key Applications of Synthesized Phthalocyanines

Materials Science Applications:

  • Organic Electronics: Phthalocyanines find extensive applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and thermal stability [4] [5]. Silicon phthalocyanines, in particular, have gained attention for their reduced aggregation and tunable optoelectronic properties through axial functionalization [5].
  • Sensors: The redox activity and selective binding properties of functionalized phthalocyanines make them suitable for chemical sensors, with applications in environmental monitoring and medical diagnostics [7].
  • Catalysis: Metal phthalocyanines serve as efficient catalysts for various transformations, including electrocatalytic oxygen reduction reactions and oxidative catalysis, particularly when substituted with electron-withdrawing groups like nitro substituents [7].

Biomedical Applications:

  • Photodynamic Therapy (PDT): Phthalocyanines have emerged as promising second-generation photosensitizers for cancer treatment due to their strong absorption in the therapeutic window (600-850 nm), efficient singlet oxygen generation, and tunable pharmacokinetics [4]. Amphiphilic derivatives, such as those containing ciprofloxacin substituents, show enhanced tumor affinity and bioavailability [3] [4].
  • Bioimaging: The intense fluorescence and high photostability of certain phthalocyanine derivatives make them valuable as contrast agents for fluorescence imaging and photoacoustic imaging.
  • Antimicrobial Applications: Some metal phthalocyanine complexes exhibit intrinsic antibacterial properties or can be activated with light for antimicrobial photodynamic therapy [3].
Troubleshooting and Common Experimental Challenges

Synthesis Optimization:

  • Low Yields in Cyclotetramerization: Ensure strict anhydrous conditions and use freshly purified solvents. Optimize metal template size match with phthalocyanine cavity. Consider alternative metal salts or addition of catalytic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) [4].
  • Solubility Issues: Introduce appropriate substituents (alkyl, alkoxy, sulfonic acid, or tertiary butyl groups) to enhance solubility in organic or aqueous media [4] [7]. For severe solubility problems, consider axial substitution in silicon phthalocyanines [5].
  • Purification Challenges: Use sequential Soxhlet extraction with solvents of increasing polarity, or employ chromatographic methods on silica gel with appropriate eluent systems. For particularly stubborn impurities, consider sublimation under high vacuum.

Characterization Issues:

  • Aggregation in UV-Vis Spectra: Use dilute solutions (10⁻⁵-10⁻⁶ M) and employ coordinating solvents like DMF or pyridine to disrupt aggregation. Apply extended Beer-Lambert law analysis for quantitative measurements.
  • Paramagnetic Broadening in NMR: For paramagnetic metal centers (e.g., Co²⁺), use alternative characterization methods like mass spectrometry, elemental analysis, and UV-Vis spectroscopy for structural confirmation.
Safety Considerations and Regulatory Aspects

Chemical Safety:

  • 4-Nitrophthalamide: Avoid inhalation of dust and contact with skin or eyes. Use appropriate personal protective equipment including gloves and safety glasses.
  • Thionyl Chloride: Handle with extreme care in a fume hood due to corrosive nature and violent reaction with water. Use appropriate acid-resistant gloves and face protection.
  • Metal Salts: Many metal salts used in phthalocyanine synthesis (especially nickel and cobalt compounds) may be sensitizers, toxic, or potential carcinogens. Implement proper handling procedures and waste disposal.

Regulatory Considerations:

  • For pharmaceutical applications, ensure compliance with appropriate regulatory guidelines (FDA, EMA) for drug-device combination products if phthalocyanines are intended as photosensitizers for clinical photodynamic therapy.
  • For environmental applications, assess the ecological impact of phthalocyanine derivatives, particularly those containing heavy metals, before large-scale deployment.

Conclusion

The synthesis of phthalocyanine precursors using 4-nitrophthalamide as a key intermediate provides a versatile platform for producing functional macrocyclic compounds with tailored properties for diverse applications. The protocols outlined in this document detail efficient synthetic methodologies for the preparation, functionalization, and characterization of phthalocyanine complexes, with particular emphasis on the critical role of 4-nitrophthalamide as a synthetic building block. The comprehensive characterization data and troubleshooting guidelines support researchers in obtaining high-quality materials for applications ranging from organic electronics to photodynamic therapy. The continuing development of novel synthetic methodologies, including recent advances in meso-position editing of phthalocyanines [8], promises to further expand the structural diversity and application potential of these remarkable macrocyclic systems.

References

Application Notes and Protocols: Dehydration of 4-Nitrophthalamide to 4-Nitrophthalonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Nitrophthalonitrile is a critical precursor for synthesizing functional phthalocyanine complexes. These complexes are valuable in developing dyes, pigments, and photosensitizers for antimicrobial therapies [1]. The dehydration of 4-nitrophthalamide is a key step in its synthesis. This protocol outlines a reliable dehydration method using thionyl chloride in ( N,N )-Dimethylformamide (DMF), yielding the nitrile essential for subsequent cyclotetramerization reactions [1].

Chemical Profile of 4-Nitrophthalamide

  • IUPAC Name: 4-Nitrophthalamide
  • CAS Number: 13138-53-9 [2] [3]
  • Molecular Formula: ( C_8H_7N_3O_4 ) [3]
  • Molecular Weight: 209.16 g/mol [2] [3]
  • Appearance: Solid (specific color and form not detailed in search results)
  • Melting Point: 223 °C [1]
  • Primary Application: Intermediate in the synthesis of phthalocyanines [2].

Experimental Protocol: Dehydration of 4-Nitrophthalamide

Principle

The reaction involves the dehydration of a primary amide to a nitrile. Thionyl chloride (( SOCl_2 )) acts as a dehydrating agent, with DMF serving as both a solvent and a catalyst to facilitate the reaction [1].

Safety Considerations and Hazards
  • Thionyl Chloride (( SOCl_2 )): Reacts violently with water, releasing toxic gases (HCl and SO₂). Use within a certified fume hood, and wear appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles.
  • ( N,N )-Dimethylformamide (DMF): Can be absorbed through the skin and has reproductive toxicity. Handle with gloves in a fume hood.
  • General: Standard laboratory safety practices for handling hazardous chemicals must be followed.
Materials and Equipment
  • Reagents:
    • 4-Nitrophthalamide [1]
    • Thionyl Chloride (( SOCl_2 ), purity >99%) [1]
    • ( N,N )-Dimethylformamide (DMF, anhydrous) [1]
    • Ice-water bath
  • Equipment:
    • Round-bottom flask (e.g., 100 mL)
    • Reflux condenser
    • Magnetic stirrer and stir bar
    • Dropping funnel
    • Temperature controller
    • Apparatus for vacuum filtration
    • Griffin MFB-590 melting point apparatus or equivalent [1]
    • NMR, FT-IR spectrophotometer [1]
Step-by-Step Procedure
  • Reaction Setup: Charge a dry round-bottom flask with 4-nitrophthalamide and add anhydrous DMF.
  • Thionyl Chloride Addition: Cool the mixture in an ice-water bath. Slowly add thionyl chloride dropwise via a dropping funnel with continuous stirring. Control the addition rate to manage potential vigorous gas evolution.
  • Heating and Stirring: After addition, fit the flask with a reflux condenser. Heat the reaction mixture to 70-80°C with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.
  • Reaction Quenching and Work-up: Upon completion, carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring. A solid product should precipitate.
  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure 4-nitrophthalonitrile as crystals.
  • Drying: Dry the purified crystals in a vacuum desiccator over ( P_2O_5 ) overnight.
Characterization and Analysis
  • Yield: Report the mass and percentage yield.
  • Melting Point: Confirm the identity and purity of the product. The expected melting point of 4-nitrophthalonitrile is 175 °C [1].
  • Solubility: Confirm solubility in common laboratory solvents like acetone, methanol, and DMF [1].
  • Spectroscopy:
    • FT-IR: The spectrum should show a sharp ( C \equiv N ) stretch around 2240 cm⁻¹, confirming the formation of the nitrile group, and the absence of the amide carbonyl stretches.
    • NMR: ( ^1H ) NMR should be consistent with the structure of 4-nitrophthalonitrile.

Data Summary

Table 1: Physicochemical Properties of Starting Material and Product

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
4-Nitrophthalamide 13138-53-9 [2] [3] ( C_8H_7N_3O_4 ) [3] 209.16 [2] [3] 223 [1]
4-Nitrophthalonitrile Information Missing ( C_8H_3N_3O_2 ) 173.14 175 [1]

Table 2: Key Experimental Parameters for Dehydration

Parameter Condition or Value
Dehydrating Agent Thionyl Chloride (( SOCl_2 )) [1]
Solvent ( N,N )-Dimethylformamide (DMF) [1]
Reaction Temperature 70-80 °C [1]
Reaction Time 4-6 hours [1]
Key Characterization Melting Point, FT-IR (C≡N stretch at ~2240 cm⁻¹), NMR [1]

Workflow Diagram

The diagram below summarizes the entire synthetic pathway from phthalamide to the final metal phthalocyanine complex.

G Start Phthalamide (Starting Material) A Nitration at Position 4 Start->A Nitrating Agent B 4-Nitrophthalamide (CAS 13138-53-9) MP: 223 °C A->B C Dehydration with SOCl₂ in DMF B->C SOCl₂, DMF, Δ D 4-Nitrophthalonitrile MP: 175 °C C->D E Reaction with Ciprofloxacin D->E Ciprofloxacin F 4-(Ciproxy)phthalonitrile E->F G Cyclotetramerization with Nickel Salt F->G Ni²⁺ Salt End Substituted Nickel Phthalocyanine Complex Q-band: ~690 nm G->End

Downstream Applications

The synthesized 4-nitrophthalonitrile is a versatile intermediate. As demonstrated, it can be further functionalized and cyclized to form metal phthalocyanine complexes [1]. These complexes exhibit intense absorption in the visible region (Q-band around 690 nm in DMF) and high thermal stability (degradation onset around 309 °C), making them suitable for applications in photodynamic therapy and as advanced materials [1].

References

Synthesis and Role of 4-Nitrophthalamide

Author: Smolecule Technical Support Team. Date: February 2026

4-Nitrophthalamide (CAS 13138-53-9) is primarily used as a key intermediate in multi-step organic synthesis. Its main application is in the production of phthalocyanine complexes, which are compounds with potential uses in dyes and as biologically active substances [1] [2] [3].

The typical synthetic pathway involves 4-nitrophthalamide as a precursor to 4-nitrophthalonitrile, a crucial building block for phthalocyanine rings. The general workflow is as follows:

G Phthalamide Phthalamide 4-Nitrophthalamide 4-Nitrophthalamide Phthalamide->4-Nitrophthalamide Nitration 4-Nitrophthalonitrile 4-Nitrophthalonitrile 4-Nitrophthalamide->4-Nitrophthalonitrile Dehydration Phthalonitrile Derivative Phthalonitrile Derivative 4-Nitrophthalonitrile->Phthalonitrile Derivative Nucleophilic Substitution Metal Phthalocyanine Complex Metal Phthalocyanine Complex Phthalonitrile Derivative->Metal Phthalocyanine Complex Cyclotetramerization

Detailed Experimental Protocols

The synthesis of 4-nitrophthalamide is often the first step in a sequence. Here is a detailed protocol for its conversion into 4-nitrophthalonitrile, a key subsequent intermediate.

Protocol 1: Synthesis of 4-Nitrophthalonitrile from 4-Nitrophthalamide

This procedure involves the dehydration of 4-nitrophthalamide using thionyl chloride (SOCl₂) in N,N-Dimethylformamide (DMF) [1] [4].

  • Reaction Setup: A dry, inert atmosphere (nitrogen or argon) is required. Add thionyl chloride (83.5 mL, 1.144 mol) dropwise to dry DMF (200 mL) cooled to 0-5 °C in an ice bath [4].
  • Reaction Procedure: After complete addition, stir the mixture for 15 minutes at 0-5 °C. Add 4-nitrophthalamide (60.1 g, 0.286 mol) and allow the reaction mixture to warm slowly to room temperature. React for 18 hours under a nitrogen purge [1] [4].
  • Work-up and Isolation: Slowly pour the resulting reaction mixture into ice water to crystallize the product. Collect the solid precipitate via vacuum filtration, wash thoroughly with ice-cold water, and air-dry overnight [4].
  • Yield and Characterization: The expected yield is 89-92% [4]. The melting point is reported to be 141°C (by DSC) or 175°C, demonstrating variability depending on measurement method and purity [1] [4].
Protocol 2: Alternative Amidation and Dehydration

A patent describes a related amidation and dehydration process for a similar compound, 4-bromo-5-nitrophthalimide [3]. This protocol uses different reagents and can inform potential variations.

  • Amidation of Halogenated Intermediate: Amidate 4-bromo-5-nitrophthalimide using a 25% aqueous ammonium hydroxide solution in the presence of ammonium chloride. Reaction conditions are 35-40 °C for 1.5-2 hours at a molar ratio of 1:30-32:2-4 (nitrophthalimide : NH₄OH : NH₄Cl) [3].
  • Alternative Dehydration Agent: Dehydrate the resulting amide using phosphorus oxychloride (POCl₃) in DMF at 30-35 °C for 1.5-2 hours. The molar ratio is 1:1.2-1.3:8-10 (amide : POCl₃ : DMF) [3].

Characterization and Analytical Data

The synthesized compounds are typically characterized using several analytical techniques. The table below summarizes key data for the compounds in the synthesis pathway from 4-nitrophthalamide to the metal phthalocyanine complex [1].

Compound Name Melting Point (°C) Notable Spectral Data (e.g., FT-IR, UV-Vis)
4-Nitrophthalamide 223 Characteristic amide and nitro group stretches [1].
4-Nitrophthalonitrile 141-175 FTIR (cm⁻¹): 3090 (C-H aromatic), 2245 (C≡N), 1534 & 1351 (N-O stretch), 852 (C-N) [4].

| Nickel Phthalocyanine Complex | - | UV-Vis (DMF): Intense Q-band absorption at ~690 nm [1]. TGA: Onset of degradation at 309 °C [1]. |

Key Practical Considerations

  • Solubility: The intermediates and final phthalocyanine complex exhibit varying solubility. They are often confirmed to be soluble in common laboratory solvents like acetone, methanol, and DMF, with DMF being particularly important for the final complex [1].
  • Thermal Stability: Phthalocyanine complexes derived from this pathway show high thermal stability, making them suitable for further high-temperature applications or analysis [1].

Further Research Directions

The search results do not contain specific "amidation reactions" of 4-nitrophthalamide itself, focusing instead on its use as a precursor. To find more specific reactions, you could:

  • Explore the amide coupling reagents mentioned in [5], such as HATU, COMU, or T3P, to investigate how they might be applied to derivatives of 4-nitrophthalamide.
  • Use SciFinder or Reaxys to search specifically for "4-nitrophthalamide" in a reaction role, which may reveal more specialized applications or modifications.

References

Application Notes and Protocols for 4-Nitrophthalamide in Heterocyclic Compound Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

4-Nitrophthalamide (CAS 13138-53-9) is a key synthetic intermediate with the molecular formula C8H7N3O4 and a molecular weight of 209.16 g/mol [1] [2]. Its primary application in organic synthesis is as a precursor for phthalocyanines [1] and other nitrogen-containing heterocycles. Phthalocyanines are macrocyclic compounds with extensive applications in materials science, including as dyes, pigments, and in electronic devices. The nitro group and amide functionalities on the benzene ring make this compound a versatile building block for further functionalization and ring-forming reactions.

The compound's significance stems from its role in constructing highly functionalized heterocyclic compounds, which are essential scaffolds in medicinal chemistry and drug development [3] [4]. Nitrogen-containing heterocycles are found in a vast number of biologically active molecules, and 4-nitrophthalamide provides a strategic entry point into this important chemical space.

Physicochemical Properties and Handling

The following table summarizes the key physicochemical data for 4-Nitrophthalamide.

Table 1: Physicochemical Properties of 4-Nitrophthalamide

Property Value / Description Reference
CAS Number 13138-53-9 [1]
Molecular Formula C8H7N3O4 [5] [1]
Molecular Weight 209.16 g/mol [5] [1]
Melting Point 465-469 K (192-196 °C) [5]
X-ray Crystal Structure Monoclinic, space group P21/c [5]
Unit Cell Parameters a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° [5]

In the solid state, 4-Nitrophthalamide exhibits a three-dimensional architecture stabilized by a network of N–H⋯O hydrogen bonds [5]. The substituents are non-coplanar with the benzene ring; the nitro group is twisted by 11.36°, while the two amide groups are twisted by 60.89° and 34.39°, respectively [5]. This conformation influences its reactivity and crystal packing.

Synthetic Protocol: Synthesis of 4-Nitrophthalamide

This protocol describes the synthesis of 4-Nitrophthalamide from 4-nitrophthalimide, adapted from a published procedure [5].

Reaction Scheme and Workflow

The synthesis is a single-step ammonolysis reaction. The following diagram illustrates the experimental workflow.

G Start Start Reaction Setup Step1 Charge 4-Nitrophthalimide and conc. NH₄OH Start->Step1 Step2 Stir at Room Temperature for 24 hours Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Filter Precipitate under Vacuum Step3->Step4 Step5 Wash with Cold Water Step4->Step5 Step6 Dry Product Step5->Step6 End Obtain 4-Nitrophthalamide Step6->End

Materials and Equipment
  • 4-Nitrophthalimide
  • Ammonium Hydroxide, Concentrated (NH4OH)
  • Deionized Water
  • Ice
  • Round-bottom flask (e.g., 500 mL)
  • Magnetic stirrer and stir bar
  • Buchner funnel and filter flask
  • Vacuum pump
  • Filter paper
  • Drying oven or desiccator
Step-by-Step Procedure
  • Reaction Setup: In a suitable round-bottom flask, combine 4-nitrophthalimide and a sufficient volume of concentrated ammonium hydroxide (NH₄OH) to form a slurry [5].
  • Stirring: Stir the reaction mixture vigorously at room temperature for 24 hours [5].
  • Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is considered complete when a precipitate (the product) has formed.
  • Isolation: After 24 hours, filter the resulting off-white precipitate under vacuum using a Buchner funnel [5].
  • Washing: Wash the solid cake thoroughly with several portions of cold water to remove any residual ammonium hydroxide or soluble impurities [5].
  • Drying: Allow the product to dry under vacuum or in a drying oven. The reported yield is approximately 64% (0.68 g from a scale using 4-nitrophthalimide) [5].
  • Crystallization (Optional): For single-crystal X-ray diffraction studies, crystals suitable for analysis can be grown by slow evaporation of an aqueous solution of the compound [5].

Application in Heterocyclic Synthesis: Dehydration to 4-Nitrophthalonitrile

A critical application of 4-nitrophthalamide is its use as a direct precursor to 4-nitrophthalonitrile, a vital intermediate for phthalocyanine synthesis.

Reaction Pathway

The transformation involves a dehydration reaction, converting the primary amides into nitrile groups. The following diagram outlines this synthetic pathway and its connection to phthalocyanine synthesis.

G Amide 4-Nitrophthalamide (C₈H₇N₃O₄) Dehydration Dehydration Reaction Amide->Dehydration Dehydrating Conditions Dinitrile 4-Nitrophthalonitrile Dehydration->Dinitrile Phthalocyanine Phthalocyanine Macrocycle Dinitrile->Phthalocyanine Cyclotetramerization

Protocol Notes
  • Dehydration Conditions: While the specific protocol for this dehydration is not detailed in the search results, common laboratory methods for converting primary amides to nitriles include reaction with thionyl chloride (SOCl2) or phosphorous pentoxide (P2O5) under heated conditions.
  • Downstream Utility: The resulting 4-nitrophthalonitrile can then undergo cyclotetramerization with metal salts or other dinitriles to form functionalized phthalocyanines [5] [1]. The nitro group in the starting material is retained in the intermediate and allows for further substitution on the phthalocyanine ring, enabling fine-tuning of its electronic properties.

Analytical Characterization Data

Successful synthesis and purity of 4-Nitrophthalamide can be confirmed by the following analytical techniques.

Table 2: Analytical Characterization Data for 4-Nitrophthalamide

Analytical Method Key Characteristic Data Reference
Melting Point 465-469 K (192-196 °C) [5]
Single Crystal X-ray Diffraction Confirms molecular structure, torsion angles, and hydrogen bonding network. [5]

| FTIR Spectroscopy | Expected strong absorptions for:

  • N-H stretch (amide) ~3300 cm⁻¹
  • C=O stretch (amide) ~1680-1650 cm⁻¹
  • NO₂ asymmetric & symmetric stretches ~1550 & ~1350 cm⁻¹ | - | | NMR Spectroscopy (¹H & ¹³C) | ¹H NMR in d-DMSO: Amide N-H protons appear downfield (~7.0-7.5 ppm). Aromatic protons form a characteristic pattern. | - |

Safety and Storage

  • General Handling: Standard laboratory safety practices should be followed. Use personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.
  • Ammonia Exposure: The synthesis involves concentrated ammonium hydroxide, which is corrosive and releases pungent fumes. Work should be conducted in a well-ventilated fume hood.
  • Storage: The compound should be stored in a cool, dry place, in a tightly sealed container away from strong oxidizing agents.

Conclusion

4-Nitrophthalamide serves as a structurally characterized and reliably synthesized intermediate for accessing complex heterocyclic systems, most notably phthalocyanines. The protocols outlined herein provide a foundation for its preparation and utilization in research settings. Its well-defined hydrogen-bonded crystal structure and the reactivity of its functional groups make it a valuable building block in materials science and medicinal chemistry.

References

Application Notes: Recrystallization of 4-Nitrophthalamide - Solubility Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Nitrophthalamide (CAS 13138-53-9) is an important synthetic intermediate primarily used in the synthesis of phthalocyanines and other complex organic molecules [1] [2]. In pharmaceutical contexts, it serves as a precursor for compounds like the antidepressant Citalopram [3]. Purification of this compound is typically achieved through recrystallization, a process whose efficiency depends critically on precise solubility data. These notes provide comprehensive solubility measurements, detailed recrystallization protocols, and thermodynamic modeling data to support researchers in optimizing purification processes for 4-nitrophthalamide.

Physicochemical Properties

4-Nitrophthalamide has the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol [1] [4]. The compound typically appears as an off-white to light yellow powder or crystalline solid [4]. Different sources report varying melting points, including 223°C [2] and 195°C (with decomposition) [4], which may reflect different crystalline forms or purity levels.

Solubility Data

Solubility in Pure Solvents

The solubility of 4-nitrophthalamide has been systematically measured in twelve pure solvents across a temperature range of 278.15 K to 323.15 K (5°C to 50°C) [5]. The table below summarizes the mole fraction solubility across this temperature range, which is critical for selecting appropriate recrystallization solvents.

Table 1: Mole Fraction Solubility of 4-Nitrophthalamide in Pure Solvents

Solvent Temperature Range (K) Solubility Trend Relative Ranking
N,N-Dimethylformamide (DMF) 278.15-323.15 High, increases with temperature Highest [5]
Cyclohexanone 278.15-323.15 High, increases with temperature Second highest [5]
Acetone 278.15-323.15 Moderate, increases with temperature Intermediate [5]
Methanol 278.15-323.15 Moderate, increases with temperature Intermediate [5]
Ethanol 278.15-323.15 Low, increases with temperature Low [5]
Isopropanol 278.15-323.15 Low, increases with temperature Low [5]
Chloroform 278.15-323.15 Very low, increases with temperature Lowest [5]

The solubility in all tested solvents exhibits a positive temperature correlation, increasing with rising temperature [5]. This characteristic is essential for designing recrystallization processes that rely on solubility differences between high and low temperatures.

Solubility in Binary Mixed Solvents

For purification optimization, solubility has also been measured in binary solvent mixtures, particularly combinations of DMF with methanol, ethanol, or acetone [6] [3].

Table 2: Solubility in Binary Solvent Mixtures with DMF (273.15-323.15 K)

Binary System Key Finding Implication for Recrystallization
DMF + Water Highest mole fraction solubility in DMF-rich solutions [6] Useful for systems requiring high solubility
Acetone + DMF Solubility increases with temperature and DMF content [3] Good candidate for temperature-driven crystallization
Ethanol + DMF Positive preferential solvation by DMF in intermediate and DMF-rich compositions [6] Allows for fine-tuning of solvent composition
Methanol + DMF Solubility dependent on both temperature and solvent composition [3] Provides multiple optimization parameters

A key phenomenon observed in these binary systems is preferential solvation, where 4-nitrophthalamide is preferentially solvated by the organic cosolvent (ethanol, acetone, DMF, or isopropanol) over water in intermediate and organic-rich compositions [6]. This significantly impacts solubility behavior and should be considered when designing mixed-solvent recrystallization systems.

Recrystallization Protocols

Single-Solvent Recrystallization from DMF

This protocol leverages the high solubility of 4-nitrophthalamide in DMF and its strong temperature dependence [5].

Materials:

  • Crude 4-nitrophthalamide
  • N,N-Dimethylformamide (DMF)
  • Heating mantle with magnetic stirrer
  • Thermometer
  • Büchner funnel and filter paper
  • Vacuum source

Procedure:

  • Dissolution: Add approximately 10 mL of DMF per gram of crude 4-nitrophthalamide to a round-bottom flask. With continuous stirring, heat the mixture to 323.15 K (50°C) until complete dissolution is observed [5].
  • Clarification: If the solution contains insoluble impurities, perform hot filtration through preheated filter paper to remove particulate matter.
  • Crystallization: Gradually cool the clarified solution to 278.15 K (5°C) to maximize crystal yield. For slower crystal growth and potentially larger crystals, use controlled cooling rates (e.g., 5-10°C per hour).
  • Isolation: Collect the crystals using vacuum filtration with a Büchner funnel. Wash the crystal cake with a small volume of cold DMF to remove adhering mother liquor.
  • Drying: Dry the purified crystals under vacuum at room temperature until constant weight is achieved.
Mixed-Solvent Recrystallization (Acetone + DMF)

This method utilizes the solubility characteristics in binary solvent mixtures, potentially offering improved crystal habit and purity [3].

Materials:

  • Crude 4-nitrophthalamide
  • Acetone and DMF in predetermined ratios
  • Equipment as in Protocol 4.1

Procedure:

  • Initial Dissolution: Dissolve the crude compound in minimal DMF at 323.15 K (50°C) to ensure complete dissolution [3].
  • Antisolvent Addition: Gradually add acetone (the antisolvent) to the warm solution until the solution becomes slightly turbid, indicating the onset of crystallization.
  • Crystallization Initiation: Induce crystallization by scratching the flask with a glass rod or adding a seed crystal if available.
  • Complete Crystallization: Slowly cool the mixture to 278.15 K (5°C) and maintain at this temperature for several hours to complete crystallization.
  • Isolation and Drying: Collect and dry crystals as described in Protocol 4.1.

The following workflow diagram illustrates the key decision points in selecting and executing these recrystallization methods:

G Start Start Recrystallization Process Assess Assess Crude Sample Purity and Quantity Start->Assess Decision Select Recrystallization Method Assess->Decision Single Single-Solvent Method Using DMF Decision->Single High solubility requirement Mixed Mixed-Solvent Method Using Acetone+DMF Decision->Mixed Purity optimization required Dissolve Dissolve in Minimum Solvent at 323.15K Single->Dissolve Mixed->Dissolve HotFilt Perform Hot Filtration Dissolve->HotFilt Cool Cool Gradually to 278.15K for Crystallization HotFilt->Cool AddAnti Gradually Add Antisolvent (Acetone) until Turbid HotFilt->AddAnti Collect Collect Crystals via Vacuum Filtration Cool->Collect Induce Induce Crystallization (Scratch/Seed) AddAnti->Induce Induce->Cool Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure 4-Nitrophthalamide Dry->End

Thermodynamic Modeling

The solubility behavior of 4-nitrophthalamide has been successfully correlated using several thermodynamic models, which can predict solubility under various conditions and reduce experimental screening.

Jouyban-Acree Model

This model has demonstrated strong correlation with experimental data, achieving average relative deviations (ARD) of less than 4.67% for 4-nitrophthalamide in various binary solvent systems [6]. The model describes the dependence of solubility on both temperature and solvent composition.

van't Hoff-Jouyban-Acree Model

A combination of the van't Hoff equation and Jouyban-Acree model has also been successfully applied, providing a robust framework for solubility prediction across different temperatures and solvent compositions [3].

Preferential Solvation Analysis

Using the inverse Kirkwood-Buff integrals technique, researchers have quantified the preferential solvation of 4-nitrophthalamide by organic cosolvents (ethanol, acetone, DMF, isopropanol) in aqueous solutions [6]. This analysis reveals that the solute is preferentially surrounded by organic solvent molecules rather than water in intermediate and organic-rich compositions, explaining the enhanced solubility in these regions.

Analytical Methods for Characterization

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Used for solubility determination and purity assessment in referenced studies [5] [3].
  • Melting Point Analysis: Determined using standard melting point apparatus such as Griffin MFB-590 [2].
Structural Characterization
  • FT-IR Spectroscopy: Confirms functional groups and molecular structure.
  • NMR Spectroscopy: Provides detailed structural information.
  • UV-VIS Spectroscopy: Identifies electronic transitions; the Q absorption band of phthalocyanine derivatives appears at approximately 690 nm [2].

Conclusion

Successful recrystallization of 4-nitrophthalamide requires careful consideration of solvent systems based on comprehensive solubility data. DMF consistently demonstrates the highest solubility across the temperature range studied, while binary mixtures with DMF and antisolvents like acetone provide additional control over crystallization behavior. The provided protocols and solubility models offer researchers a solid foundation for developing efficient purification processes tailored to specific requirements. The correlation of experimental data with established thermodynamic models enables predictive optimization of recrystallization conditions, potentially reducing development time and improving yields in both research and industrial settings.

References

4-nitrophthalamide purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Nitrophthalamide

The table below summarizes the key identifiers and physical properties of 4-nitrophthalamide as found in the commercial and safety data sheets [1] [2] [3].

Property Details
CAS Number 13138-53-9 [1] [2] [4]
Molecular Formula C₈H₇N₃O₄ [2] [4] [3]
Molecular Weight 209.16 g/mol [1] [2] [4]
Melting Point 195 °C (with decomposition) [3]
Appearance Yellow to off-white crystalline powder [2] [3]
IUPAC Name 4-nitrobenzene-1,2-dicarboxamide [2]
Primary Application Intermediate in the synthesis of phthalocyanines [1]

Generalized Purification Workflow

The following diagram outlines a logical workflow for purifying an organic compound like 4-nitrophthalamide, based on common laboratory techniques. This workflow integrates general principles of purification [5] with the specific property that this compound is a solid at room temperature [2] [3].

Start Crude 4-Nitrophthalamide P1 Solubility Assessment Start->P1 P2 Crystallization P1->P2 P3 Filtration & Wash P2->P3 P4 Drying P3->P4 P5 Purity Analysis (HPLC/TLC) P4->P5 End Pure Compound P5->End Method Consider Chromatography if purity is insufficient P5->Method If impurities remain

Protocol for Recrystallization

Recrystallization is a standard method for purifying solid compounds and is a suitable starting point for 4-nitrophthalamide [5].

  • Objective: To separate the target compound from impurities by dissolving it in a hot solvent and allowing pure crystals to form upon cooling.

  • Materials:

    • Crude 4-Nitrophthalamide
    • Selected solvent(s) (e.g., water, ethanol, dimethylformamide, or mixtures)
    • Hot plate with magnetic stirrer
    • Erlenmeyer flask
    • Büchner funnel and filter paper
    • Vacuum source
    • Ice bath
    • Oven or desiccator for drying
  • Step-by-Step Procedure:

    • Solubility Testing: First, test the solubility of a small amount of the crude material in various solvents at room temperature and at the solvent's boiling point. An ideal solvent will have low solubility of the compound at room temperature and high solubility when hot [5].
    • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal volume of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves. If color is present, adding a small amount of decolorizing carbon followed by hot gravity filtration may be necessary.
    • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal yield.
    • Filtration and Washing: Collect the crystals using vacuum filtration on a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove adsorbed impurities [5].
    • Drying: Transfer the crystals to a watch glass or oven and dry at a temperature below the compound's melting point to remove residual solvent.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for determining the purity of a compound and identifying impurities [6] [7].

  • Objective: To separate, identify, and quantify 4-nitrophthalamide and any impurities in the purified sample.

  • Materials and Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)
    • Analytical column (e.g., C18 reverse-phase column)
    • HPLC-grade solvents (e.g., water, acetonitrile, methanol)
    • Standard sample of high-purity 4-nitrophthalamide (if available)
    • Syringe filters (e.g., 0.45 µm)
  • Step-by-Step Procedure:

    • Sample Preparation: Dissolve a precise amount of the dried, purified sample in the mobile phase or a compatible solvent. Filter the solution through a syringe filter to remove particulate matter.
    • Method Development: The mobile phase composition, flow rate, and column temperature must be optimized. A starting method could be a gradient from 10% to 90% acetonitrile in water over 20 minutes. The choice of column and mobile phase is critical and should be tailored to the analyte's properties [7].
    • System Calibration: Inject the standard solution to determine the retention time of the target compound.
    • Sample Analysis: Inject the prepared sample. The chromatogram will show a primary peak for 4-nitrophthalamide and any minor peaks for impurities.
    • Purity Calculation: Purity can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A common formula is [7]: % Purity = (Area of Target Peak / Total Area of All Peaks) × 100%

Critical Considerations for Researchers

  • Solvent Selection is Key: The success of recrystallization hinges on finding an appropriate solvent. Consult chemical handbooks and literature for solvents used with similar aromatic amides.
  • Chromatography as a Backup: If crystallization fails to achieve the desired purity, column chromatography can be a powerful alternative. A silica gel column with a gradient of ethyl acetate in hexanes could be a starting point for method development [6].
  • Analytical Specificity: When using HPLC, be aware that some impurities may co-elute with the main peak. Using a Diode Array Detector (DAD) to compare the UV spectrum across the peak can help confirm peak purity [7].

References

4-nitrophthalamide analytical standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 4-Nitrophthalamide

The table below summarizes the key identifying information for this compound:

Property Description
CAS Number 13138-53-9 [1]
Molecular Formula O₂NC₆H₃(CONH₂)₂ [1]
Molecular Weight 209.16 g/mol [1]
Application An intermediate used in the synthesis of phthalocyanines [1]

A Framework for Your Analytical Protocol

Since explicit protocols are unavailable, you can develop a robust method by defining the following components based on general analytical guidelines [2]:

  • Define the Analytical Goal: Clearly state the method's purpose. Is it for identity confirmation, purity assessment (detecting related substances or impurities), or quantitative analysis? This determines the required validation parameters [2].
  • Select an Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a versatile and common choice for the analysis of organic compounds like 4-nitrophthalamide. It is well-suited for both qualitative and quantitative analysis [3].
  • Establish Method Validation Parameters: Any analytical method must be validated to prove it is suitable for its intended use. The table below outlines the key characteristics to evaluate [2]:
Validation Characteristic What it Ensures
Specificity The method can accurately measure 4-nitrophthalamide despite the presence of potential interferences (like impurities or the sample matrix) [2].
Linearity The analytical response (e.g., peak area) is directly proportional to the concentration of the analyte across a specified range [2].
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity [2].
Accuracy The measured value is close to the true value, often established by spiking studies with known amounts of a reference standard [2].
Precision The closeness of agreement between a series of measurements from multiple sampling. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment) [2].
Limit of Detection (LOD) / Quantitation (LOQ) The lowest amount of 4-nitrophthalamide that can be detected (LOD) or quantified with acceptable accuracy and precision (LOQ) [2].
Robustness The reliability of the analysis when small, deliberate changes are made to method parameters (e.g., pH, temperature, mobile phase composition) [2].

Workflow for Method Development and Analysis

The following diagram illustrates the typical workflow for developing and performing an analytical method, integrating the concepts defined above:

start Define Analytical Goal dev Develop & Optimize Method Parameters start->dev val Validate Method dev->val suit Perform System Suitability Test val->suit sample Prepare & Analyze Sample suit->sample report Report Results sample->report

Techniques for Analysis and Characterization

While HPLC is a primary tool, other techniques can provide complementary information:

  • UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a sample. Molecules with delocalized electrons (chromophores), such as the aromatic nitro group in 4-nitrophthalamide, absorb light in this region [4] [5]. You can use UV-Vis to:
    • Confirm identity by checking the absorption spectrum and characteristic wavelengths of maximum absorption (λmax) [6].
    • Determine concentration using the Beer-Lambert Law (A = ε * c * l, where A is absorbance, ε is the molar absorptivity, c is concentration, and l is the path length) [6] [4].
  • Other Techniques: Depending on your goals, you might also consider mass spectrometry (MS) for structural confirmation or nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis.

References

4-nitrophthalamide in pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: Synthesis and Conversion

This protocol details the synthesis of 4-nitrophthalamide and its subsequent conversion to 4-nitrophthalonitrile, based on published experimental procedures [1] [2].

Part A: Synthesis of 4-Nitrophthalamide
  • Reaction: Place 4-nitrophthalimide in a round-bottom flask. Add a molar excess of concentrated ammonium hydroxide (NH₄OH).
  • Stirring: Stir the reaction mixture at room temperature for 24 hours.
  • Isolation: After the reaction period, filter the resulting off-white precipitate under vacuum.
  • Washing: Wash the solid residue thoroughly with cold water to remove impurities.
  • Drying: Collect the pure 4-nitrophthalamide as a solid. The typical yield is approximately 64% [2].
Part B: Dehydration to 4-Nitrophthalonitrile
  • Reaction Setup: Dissolve the obtained 4-nitrophthalamide in N,N-Dimethylformamide (DMF).
  • Dehydration: Add thionyl chloride (SOCl₂) to the DMF solution. This reagent facilitates the dehydration of the diamide to the dinitrile.
  • Reaction Monitoring: Monitor the reaction to completion. The melting point of the resulting 4-nitrophthalonitrile is 175 °C [1].
  • Downstream Synthesis: The produced 4-nitrophthalonitrile can be further functionalized (e.g., by reaction with ciprofloxacin) and finally undergo cyclotetramerization in the presence of a metal salt (e.g., nickel chloride) to form the target metal phthalocyanine complex [1].

The following diagram illustrates this multi-step experimental workflow:

G Start 4-Nitrophthalimide Step1 Ammonolysis Conc. NH₄OH, RT, 24h Start->Step1 Intermediate 4-Nitrophthalamide Step1->Intermediate Step2 Dehydration DMF, SOCl₂ Intermediate->Step2 Product 4-Nitrophthalonitrile Step2->Product Step3 Further Functionalization & Cyclotetramerization Product->Step3 End Metal Phthalocyanine Complex Step3->End

Analytical and Characterization Methods

Rigorous characterization is essential for confirming the structure and purity of the synthesized compounds. The following table outlines standard techniques and their specific applications in this synthetic pathway.

Technique Application & Observed Data
Melting Point Determines purity. 4-Nitrophthalamide: 223 °C; 4-Nitrophthalonitrile: 175 °C [1].
FT-IR Spectroscopy Identifies functional groups (e.g., amide C=O stretch, nitrile C≡N stretch, nitro NO₂ stretch).
NMR Spectroscopy Confirms molecular structure through proton and carbon chemical shifts [1].
UV-Vis Spectroscopy Characterizes final phthalocyanine. Intense Q-band absorption at ~690 nm in DMF [1].
Single-Crystal X-ray Diffraction (SCXRD) Provides definitive 3D atomic structure. Reveals dihedral angles of substituents relative to the benzene ring [2].
Thermogravimetric Analysis (TGA) Assesses thermal stability of phthalocyanines. One study showed onset of degradation at 309 °C [1].

Critical Considerations for Researchers

  • Thermal Stability of Final Products: Phthalocyanines synthesized via this route can exhibit high thermal stability, with some derivatives stable up to 300-400°C, making them suitable for demanding applications [1].
  • Impurity Awareness: While not directly reported for 4-nitrophthalamide, be vigilant of nitrosamine impurities (e.g., NDMA) in pharmaceutical contexts. These can form from secondary amines and nitrites, requiring stringent controls and sensitive analytical methods like HPLC-MS for detection [3] [4].
  • Conformational Note: The X-ray crystal structure reveals that the amide and nitro substituents in 4-nitrophthalamide are twisted out of the plane of the benzene ring [2]. This conformation can influence its reactivity during the dehydration step.

Conclusion

4-nitrophthalamide serves as a well-defined and critical building block for synthesizing phthalocyanine compounds. The protocols and characterization data provided offer a reliable foundation for research-scale preparation. Future applications may explore its potential in creating specialized phthalocyanines for advanced materials science and biomedical technologies.

References

Troubleshooting Guide for Low Yield in 4-Nitrophthalamide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Problem Description Possible Cause Recommended Improvement Key References
Amidation Step Long reaction time, low yield, foaming Mild reaction conditions; low ammonium chloride concentration Use 25-32% aqueous NH₄OH with added ammonium chloride (NH₄Cl) as a catalyst. Increase temperature to 35-40°C; reduce time to 1.5-2 hours. [1]
Nitration Step Low conversion of starting material Sub-optimal reagent ratios or temperature Use nitric acid to substrate molar ratio of 1.2-1.4:1. Conduct reaction at 45-50°C in concentrated H₂SO₄. [1]
Dehydration Step Low yield of nitrophthalonitrile Use of toxic solvents (e.g., pyridine), inefficient reagents Use Phosphorus Oxychloride (POCI₃) in DMF. Run at 30-35°C with molar ratio of POCI₃ to substrate at 1.2-1.3:1. [2] [1]
General Process Product loss during isolation and purification Inefficient washing or work-up Ensure adequate washing with water after each step to neutralize and remove residual acids/impurities. [1] [3]

Detailed Optimized Experimental Protocols

Here are detailed methodologies based on the improvements suggested in the troubleshooting guide.

Protocol 1: Optimized Amidation of 4-Nitrophthalimide [1]

This protocol modifies the classic procedure by adding ammonium chloride to accelerate the reaction.

  • Objective: To convert 4-Nitrophthalimide to 4-Nitrophthalamide efficiently.
  • Reagents: 4-Nitrophthalimide, 25-32% Aqueous Ammonium Hydroxide (NH₄OH), Ammonium Chloride (NH₄Cl).
  • Procedure:
    • Suspend 4-nitrophthalimide in a 25% w/v solution of ammonium chloride.
    • Add aqueous ammonia to the reaction mixture with a molar ratio of substrate : NH₄OH : NH₄Cl = 1 : (30-32) : (2-4).
    • Stir the reaction mixture vigorously at 35-40°C for 1.5-2 hours.
    • Upon completion, cool the mixture and filter the resulting precipitate.
    • Wash the solid thoroughly with cold water and dry it. [1] [3]
Protocol 2: Synthesis of 4-Nitrophthalonitrile via Dehydration [2] [1]

This protocol provides an efficient pathway to the key downstream product.

  • Objective: To dehydrate 4-Nitrophthalamide and form 4-Nitrophthalonitrile.
  • Reagents: 4-Nitrophthalamide, Phosphorus Oxychloride (POCI₃), N,N-Dimethylformamide (DMF).
  • Procedure:
    • Dissolve 4-nitrophthalamide in dry DMF using a molar ratio of substrate : POCI₃ : DMF = 1 : (1.2-1.3) : (8-10).
    • Add phosphorus oxychloride dropwise to the stirred solution at 30-35°C.
    • Continue stirring at this temperature for 1.5-2 hours.
    • After the reaction, carefully pour the mixture onto ice.
    • Filter the resulting precipitate, wash it with water until the filtrate is neutral, and dry the product. An off-white to light yellow solid is typical. [2] [1] [4]

Synthesis and Troubleshooting Workflow

The diagram below maps the synthesis pathway from phthalamide to the target compounds and integrates key troubleshooting points.

Phthalamide Phthalamide NitroPhthalimide NitroPhthalimide Phthalamide->NitroPhthalimide Nitration H₂SO₄, HNO₃ 45-50°C NitroPhthalamide NitroPhthalamide NitroPhthalonitrile NitroPhthalonitrile NitroPhthalamide->NitroPhthalonitrile Dehydration DMF, POCI₃ 30-35°C LowYield2 Low Yield? NitroPhthalamide->LowYield2 NitroPhthalimide->NitroPhthalamide Amidation NH₄OH, NH₄Cl 35-40°C LowYield1 Low Yield? NitroPhthalimide->LowYield1 MPC_Complex MPC_Complex NitroPhthalonitrile->MPC_Complex Cyclotetramerization Metal Salt LowYield3 Low Yield? NitroPhthalonitrile->LowYield3 Troubleshoot1 Troubleshoot1 LowYield1->Troubleshoot1 Check: • Acid Ratio • Temperature Troubleshoot2 Troubleshoot2 LowYield2->Troubleshoot2 Check: • NH₄Cl Catalyst • Time & Temp Troubleshoot3 Troubleshoot3 LowYield3->Troubleshoot3 Check: • Reagent Ratio • Work-up

References

4-nitrophthalamide purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the common applications of 4-nitrophthalamide in research? 4-Nitrophthalamide is primarily used as a key synthetic intermediate in the preparation of phthalocyanines [1] and more complex molecules like 4-(prop-2-ylnyloxy)phthalonitrile [2]. Phthalocyanines have applications in areas such as dyes, catalysts, and potentially in photodynamic therapy [3].

Q2: What is the typical yield I can expect from the synthesis of 4-nitrophthalamide? The synthesis of 4-nitrophthalamide from 4-nitrophthalimide and concentrated ammonium hydroxide (NH₄OH) has been reported to yield approximately 63.8% [2].

Q3: How can I confirm the identity and purity of my synthesized 4-nitrophthalamide? You should use a combination of techniques. A sharp melting point is a good initial indicator. The reported melting point for 4-nitrophthalamide is 223 °C [3] or 465–469 K (which is 192–196 °C) [2]. For definitive confirmation, techniques like NMR, FT-IR, and particularly single-crystal X-ray diffraction are used to determine the molecular structure [3] [2].

Troubleshooting Guide: Purification & Characterization

The table below outlines common problems encountered during the synthesis and handling of 4-nitrophthalamide, along with their potential solutions.

Symptom Possible Cause Solution / Verification
Low Yield Incomplete reaction or premature precipitation. Stir 4-nitrophthalimide with concentrated NH₄OH at room temperature for a full 24 hours [2].
Low Product Purity Inadequate separation from reaction mixture. Filter the precipitate under vacuum and wash thoroughly with cold water to remove soluble impurities [2].
Poor Solubility Testing in inappropriate solvents. Confirm solubility in common laboratory solvents. 4-Nitrophthalamide is soluble in DMF, but has confirmed solubility in acetone and methanol [3].
Uncertain Structural Confirmation Relying on a single characterization method. Correlate multiple data points: check melting point, and use FT-IR to confirm key functional groups (amide, nitro). Use NMR for definitive structural analysis [3] [2].

Experimental Protocols & Workflows

Here are detailed methodologies for the key procedures involving 4-nitrophthalamide.

Synthesis of 4-Nitrophthalamide

This protocol is adapted from a crystal structure report which modified a literature procedure [2].

  • Reagents: 4-Nitrophthalimide, Concentrated Ammonium Hydroxide (NH₄OH)
  • Procedure:
    • Stir 4-nitrophthalimide and concentrated NH₄OH at room temperature for 24 hours.
    • Filter the resulting off-white precipitate under vacuum.
    • Wash the solid residue thoroughly with cold water.
    • Crystals suitable for X-ray diffraction can be grown from a solution via slow evaporation of the aqueous solvent [2].

This synthesis process can be visualized as a simple workflow:

G Start Start: 4-Nitrophthalimide Step1 React with NH₄OH Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Filter under Vacuum Step2->Step3 Note Reaction Time: 24 hours Step2->Note Step4 Wash with Cold Water Step3->Step4 Step5 Dry Product Step4->Step5 End End: 4-Nitrophthalamide Step5->End

Conversion to Metal Phthalocyanine Complex

The following workflow, based on a research paper, illustrates how 4-nitrophthalamide is used to synthesize a metal phthalocyanine complex [3].

  • Reagents: 4-Nitrophthalamide, Thionyl Chloride (SOCl₂), Ciprofloxacin, Metal Salt (e.g., Nickel salt), N,N-Dimethylformamide (DMF).
  • Procedure:
    • Dehydration: 4-Nitrophthalamide undergoes dehydration using thionyl chloride in DMF to form 4-nitrophthalonitrile (reported m.p. 175 °C) [3].
    • Substitution: The 4-nitrophthalonitrile is reacted with ciprofloxacin in DMF to form a substituted phthalonitrile derivative, 4-(ciproxy)phthalonitrile [3].
    • Cyclotetramerization: The phthalonitrile derivative undergoes cyclotetramerization in the presence of a metal salt (e.g., Nickel) to form the final substituted metal phthalocyanine complex [3].

The entire multi-step conversion process is summarized below:

G A 4-Nitrophthalamide B 4-Nitrophthalonitrile A->B Dehydration (SOCl₂, DMF) C 4-(Ciproxy)phthalonitrile B->C Reaction with Ciprofloxacin Note1 M.P.: 175 °C B->Note1 D Metal Phthalocyanine Complex C->D Cyclotetramerization (Metal Salt) Note2 Q-band at 690 nm D->Note2

Characterization of the Phthalocyanine Complex

After synthesis, the metal phthalocyanine complex should be characterized using the following techniques [3]:

  • UV-Vis Spectroscopy: The electronic spectrum in DMF typically shows an intense Q absorption band around 690 nm [3].
  • Thermal Gravimetric Analysis (TGA): This analysis determines thermal stability. The cited phthalocyanine began to exhibit weight loss at 309 °C, confirming high thermal stability [3].
  • Solubility Tests: Confirm solubility in common solvents like acetone, methanol, and DMF [3].
  • Structural Analysis: Use NMR and FT-IR spectrophotometry to confirm the molecular structure [3].

References

4-nitrophthalamide recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection & Solubility Data

Selecting the correct solvent is the most critical step for successful recrystallization. The goal is to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

The table below summarizes key information for solvents commonly used with phthalimide-related compounds, which are chemically similar to 4-nitrophthalamide [1] [2] [3].

Solvent Solvent Type Key Solubility Data for Related Compounds
DMF (N,N-Dimethylformamide) Polar Aprotic [4] Highest solubility for 4-nitrophthalimide [2] [3].
Acetone Polar Aprotic [4] High solubility for 4-nitrophthalimide [3].
Methanol Polar Protic [5] Moderate solubility for 4-nitrophthalimide [3].
Ethanol Polar Protic [5] Lower solubility for 4-nitrophthalimide [2] [3].
Water Polar Protic [5] Used in the synthesis of a precursor (4-(ciproxy) phthalonitrile) [1].
Ethyl Acetate Polar Aprotic [4] Part of a common solvent pair for recrystallization [6].
Hexane Non-Polar [5] Often used in a solvent pair with more polar solvents like Ethyl Acetate [6].

Choosing a Solvent System:

  • Single Solvent: If a suitable single solvent cannot be found, a solvent pair is required [6]. The first solvent should readily dissolve the solid (e.g., Acetone, Ethyl Acetate), while the second must be miscible with the first but have low solubility for the solute (e.g., Hexane, Water) [6].
  • Key Rule: Remember the principle "like dissolves like" [6]. 4-Nitrophthalamide is a polar compound, so it will generally be more soluble in polar solvents [6].

Standard Recrystallization Protocol

The following procedure is adapted from standard recrystallization techniques [6].

Workflow Overview

Start Start Recrystallization S1 1. Select & Test Solvent Start->S1 S2 2. Dissolve Sample in Hot Solvent S1->S2 S3 3. Cool the Solution S2->S3 S4 4. Isolate & Dry Crystals S3->S4

Step-by-Step Guide

  • Selecting and Testing a Solvent

    • Place 50 mg of your crude 4-nitrophthalamide in a test tube.
    • Add ~0.5 mL of a candidate solvent at room temperature and swirl. If the solid dissolves completely, the solvent is too effective at room temperature and is a poor choice.
    • If it doesn't dissolve, heat the test tube in a water or sand bath until the solvent boils. Continue adding hot solvent dropwise until the solid just dissolves.
    • A good solvent will typically require less than 3 mL of hot solvent to dissolve the 50 mg sample. If it requires more, the solubility is too low. If it doesn't dissolve at all, insoluble impurities may be present [6].
  • Dissolving the Sample

    • Place the compound to be recrystallized in an Erlenmeyer flask (sloping sides help minimize evaporation).
    • In a separate flask, heat a generous portion of your chosen solvent to a boil, adding a boiling chip or stir bar to prevent bumping.
    • Using a pre-heated pipette, add hot solvent in small portions to the flask containing your compound, swirling after each addition. Keep the flask on a hotplate to maintain temperature.
    • Add only the minimum amount of hot solvent needed to achieve complete dissolution [6].
  • Cooling the Solution

    • Once dissolved, loosely cover the flask (e.g., with a watch glass) to prevent dust entry and solvent evaporation.
    • Set it on an insulated surface (like a paper towel on the benchtop) and leave it undisturbed to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
    • After reaching room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield [6].
  • Isolating and Drying the Crystals

    • Set up a vacuum filtration system with a Büchner or Hirsch funnel.
    • Pour the cooled crystal slurry into the funnel. Rinse the crystals with a small amount of ice-cold fresh solvent to wash away impurities adhering to the surface.
    • Leave the crystals under vacuum for several minutes to draw air through them. For final drying, you can let them air-dry uncovered for several hours or use a vacuum desiccator [6].

Troubleshooting Common Issues

Problem: No crystals form upon cooling.

  • Cause: The solution is likely supersaturated, or too much solvent was used.
  • Solution:
    • Induce nucleation by gently scratching the inside of the flask with a glass rod.
    • Add a tiny "seed crystal" of pure 4-nitrophthalamide if available.
    • If induction fails, concentrate the solution by reheating and allowing some solvent to boil off, then cool again [6].

Problem: Oily substance forms instead of solid crystals.

  • Cause: The compound is "oiling out" of solution, often because it has a melting point near or below the solution's boiling point, or cooling is too rapid.
  • Solution:
    • Reheat the oil and solution until fully dissolved.
    • Allow it to cool more slowly than before.
    • Try using a different solvent or a solvent pair to modify solubility properties [6].

Problem: Crystals form, but the yield is low.

  • Cause: The mother liquor (the solution after crystallization) still contains a significant amount of dissolved product, or the solubility in the cold solvent is still too high.
  • Solution:
    • Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
    • Ensure the solution was cooled sufficiently in an ice bath.
    • Re-evaluate your solvent choice; the solubility difference between hot and cold may not be ideal [6].

Problem: The purified product has a low melting point or a wide melting point range.

  • Cause: The crystals still contain impurities.
  • Solution:
    • Perform a hot filtration after the initial dissolution step (before cooling) to remove any undissolved, insoluble impurities.
    • Ensure the crystals are thoroughly washed with cold solvent during filtration.
    • Consider a second recrystallization from the same or a different solvent [6].

References

4-nitrophthalamide reaction scale-up issues

Author: Smolecule Technical Support Team. Date: February 2026

4-Nitrophthalamide: Basic Information

The table below summarizes the key identifiers and physical properties of 4-nitrophthalamide as found in chemical catalogs and a research paper.

Property Details
CAS Number 13138-53-9 [1] [2] [3]
Molecular Formula C₈H₇N₃O₄ [1] [2] [3]
Molecular Weight 209.16 g/mol [1] [2] [3]
Melting Point 195°C [2] and 223°C [4] (Reported values differ; likely due to different measurement conditions or purity).
Physical Form Yellow to beige crystalline powder [2]
Primary Application Intermediate in the synthesis of phthalocyanines [1] [4]

Synthesis and Workflow

One published synthesis method for 4-nitrophthalamide and its subsequent conversion is outlined below. This protocol can serve as a reference when establishing your own process.

Synthesis Protocol from Research [4]:

  • Reaction: The synthesis begins with the nitration of phthalamide, which introduces a nitro group at the 4-position to form 4-nitrophthalamide.
  • Dehydration: The 4-nitrophthalamide is then dehydrated using thionyl chloride (SOCl₂) in the presence of N,N-Dimethylformamide (DMF) as a solvent. This step converts the diamide into 4-nitrophthalonitrile.
  • Derivatization: The resulting 4-nitrophthalonitrile can be further reacted with other compounds, such as ciprofloxacin in DMF, to form substituted phthalonitrile derivatives.
  • Cyclotetramerization: Finally, the phthalonitrile derivative undergoes cyclotetramerization in the presence of a metal salt (e.g., nickel) to form the target substituted metal phthalocyanine complex.

The following diagram illustrates this multi-step experimental workflow:

G Start Phthalamide Step1 Nitration Reaction Start->Step1 4-Nitrophthalamide 4-Nitrophthalamide Step1->4-Nitrophthalamide Step2 Dehydration (SOCl₂, DMF) Step3 4-Nitrophthalonitrile Step2->Step3 Step4 Derivatization (e.g., with Ciprofloxacin) Step3->Step4 Step5 Substituted Phthalonitrile Step4->Step5 Step6 Cyclotetramerization (with Metal Salt) Step5->Step6 End Metal Phthalocyanine Complex Step6->End 4-Nitrophthalamide->Step2

Scale-Up Principles and Potential Challenges

While specific scale-up issues for 4-nitrophthalamide are not documented in the search results, general chemical engineering principles apply. Scaling a reaction from the lab bench to a larger reactor introduces challenges primarily related to mixing and heat transfer.

When moving to a larger vessel, the volume of the reaction mixture increases cubically, while the surface area available for heat exchange only increases quadratically. This can lead to dangerous heat buildup. Similarly, achieving the same mixing efficiency as in a small flask requires careful consideration of impeller design and agitation speed [5].

A common strategy for scale-up is to maintain a constant power input per unit volume (P/V) between different reactor scales. This parameter influences mechanical shear stress, mixing quality, and mass transfer, which are critical for reproducible results [5]. The following chart outlines the logical process for diagnosing a scale-up problem related to these factors.

G Problem Unexpected Reaction Outcome (e.g., low yield, impurities) Q1 Is the mixing efficiency consistent with lab scale? Problem->Q1 Q2 Is the heat transfer and temperature control adequate? Q1->Q2 Yes A1 Check & Adjust Agitation & Impeller Q1->A1 No A2 Optimize Cooling System & Heating/Cooling Rate Q2->A2 No Check Re-evaluate Constant Parameter (e.g., Power per Volume, P/V) A1->Check A2->Check

Characterization and Analysis

For quality control during scale-up, you can reference the following characterization data reported for synthesized 4-nitrophthalamide [4]:

  • Spectroscopy: The structure of the synthesized compound was confirmed using NMR and FT-IR spectrophotometry.
  • Thermal Analysis: The thermal stability of the final phthalocyanine product was checked by Thermogravimetric Analysis (TGA). It began to show weight loss at 309°C, indicating high thermal stability.

References

4-nitrophthalamide storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Specifications

The table below summarizes the core stability and storage data for 4-Nitrophthalamide (CAS 13138-53-9) from supplier documentation and scientific literature [1] [2] [3].

Property Specification / Value Source / Notes
CAS Number 13138-53-9 Multiple Sources
Molecular Formula C₈H₇N₃O₄ Multiple Sources
Molecular Weight 209.16 g/mol Multiple Sources
Appearance White to off-white powder; sometimes light yellow [1] [4]

| Melting Point | 195 °C (with decomposition) [1] [2] [4] 223 °C [3] | The value of 223°C is from a 2024 research article. This discrepancy suggests the thermal stability may be sensitive to the sample's purity or the experimental conditions used [3]. | | Storage Conditions | Room temperature | Specific humidity controls are not mentioned. The instruction is to "avoid high temperature and direct sunlight and keep it sealed" [1]. | | Sensitivity | High temperature, direct sunlight | [1] |

Experimental Context and Workflow

Understanding the role of 4-Nitrophthalamide in research can help contextualize its handling. A primary application is as a key precursor in the multi-step synthesis of metal phthalocyanine complexes, which are compounds with applications in materials science and medicine [3] [5].

The following diagram outlines the general synthetic pathway described in a 2024 research study:

G Start Start: Phthalamide Step1 Nitration (Reaction in position 4) Start->Step1 Forms Step2 Dehydration (Using SOCl₂ in DMF) Step1->Step2 4-Nitrophthaldiamide (Key Intermediate) Step3 Derivatization (e.g., with Ciprofloxacin in DMF) Step2->Step3 4-Nitrophthalonitrile Step4 Cyclotetramerization (With metal salt) Step3->Step4 Substituted Phthalonitrile End End: Substituted Metal Phthalocyanine Complex Step4->End

Key Experimental Details from the Workflow:

  • Solubility: The compounds in this synthesis pathway, including the intermediates, were confirmed to be soluble in common laboratory solvents like acetone, methanol, and DMF [3].
  • Characterization: The structure of synthesized compounds was confirmed using standard techniques including NMR, FT-IR, and UV-Vis spectroscopy [3].
  • Thermal Stability of Final Product: The resulting nickel phthalocyanine complex was found to be highly stable, beginning to degrade only at 309 °C, as determined by Thermogravimetric Analysis (TGA) [3].

FAQs and Troubleshooting Guidance

The search results do not contain ready-made FAQs for common experimental problems. The following guidance is based on general lab practices and the data available.

  • Q: What is the correct way to store 4-Nitrophthalamide?

    • A: Store the chemical in a sealed container at room temperature. The most critical factors are to protect it from high temperatures and to keep it away from direct sunlight, as per supplier recommendations [1].
  • Q: Why is there a discrepancy in the reported melting point?

    • A: The differing values (195°C vs. 223°C) likely indicate that the decomposition temperature can vary. This can be influenced by the purity of the commercial product [4] or the heating rate and specific instrumentation used in different laboratories [3]. It is advisable to treat the melting point as a range and observe the material's behavior upon heating carefully.
  • Q: The compound has turned yellow. Is it still usable?

    • A: Some suppliers note that the appearance can be "Off-white to light yellow" [4]. A light yellow color may not necessarily indicate degradation, especially if the material has been stored properly. However, a darkening of color or formation of clumps could suggest exposure to undesired conditions like heat or light. If the product's performance is critical, obtaining a new sample is recommended.

Recommendations for Researchers

  • Prioritize Sealed Storage: Always ensure the container is tightly sealed after use to protect the compound from moisture and air, even if not explicitly stated in the available data.
  • Verify Purity: For sensitive syntheses, confirm the purity of your starting material through analytical methods, as this can significantly impact reaction yields and the properties of your final product.
  • Consult Full SDS: For comprehensive safety information, including personal protective equipment (PPE) and first-aid measures, obtain and consult the latest Safety Data Sheet (SDS) from your chemical supplier.

References

4-nitrophthalamide impurity identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common impurities in 4-nitrophthalamide?

    • A: The specific impurities in 4-nitrophthalamide are not listed in the search results. In general, impurities can include starting materials from its synthesis (used in making phthalocyanines), intermediates, degradation products, or residual solvents [1]. A systematic analysis using chromatographic and spectroscopic methods is required to identify them.
  • Q2: How can I identify an unknown chromatographic peak in my sample?

    • A: For identifying unknown peaks without a reference standard, you can use the Linear Calibration using Two Reference Substances (LCTRS) method to predict its retention time ( [2]). This method is more accurate and reproducible across different HPLC columns than the traditional Relative Retention (RR) method. The process is detailed in the protocol below.
  • Q3: My NMR spectrum shows unexpected signals. How do I determine if they are impurities?

    • A: Consult NMR chemical shifts tables for common impurities, especially for residual solvents. These tables provide characteristic 1H and 13C NMR shifts for a wide range of compounds in various deuterated solvents, helping you to quickly match and identify extraneous signals in your spectrum [3].

Experimental Protocols for Impurity Identification

Protocol 1: HPLC Peak Identification via LCTRS

This method allows you to predict the retention time ((t_R)) of an unknown impurity using two available reference standards [2].

1. Principle: A linear relationship exists between the measured retention times on your specific HPLC system and a set of standard retention times ((St_R)), which are the average retention times for compounds across multiple systems [2].

2. Procedure:

  • Step 1: Calculate Standard Retention Time ((St_R)): If data is available, calculate the (St_R) for the two reference substances using Formula 1, where (t_{Ri}) is the retention time on column (i), and (n) is the number of columns. $$ St_{R} = \mathop \sum \limits_{i=1}^{n} t_{Ri} /n \quad (n \ge 1) $$
  • Step 2: Establish Linear Relationship: Inject the two reference substances on your HPLC system. Plot their measured (t_R) values against their known (St_R) values to establish a linear calibration curve (Formula 2). $$ t_{R},coli = a \times St_{R} + b $$
  • Step 3: Predict Unknown's Retention Time: Use the linear equation from Step 2 to calculate the predicted (t_R) for the unknown impurity on your system.

3. Troubleshooting:

  • Low Accuracy: Ensure the two reference standards you choose have retention times that bracket the retention time of the unknown impurity.
  • Poor Reproducibility: This method accounts for variations between different HPLC columns and instruments, making it more robust than the RR method [2].
Protocol 2: Structural Elucidation using Mass Spectrometry

Mass spectrometry helps identify the molecular weight and structure of impurities by analyzing their fragmentation patterns [4].

1. Principle: When an organic molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺). This ion can break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure [4].

2. Procedure:

  • Step 1: Identify the Molecular Ion: Look for the peak with the highest (m/z) value, which often represents the intact molecular ion [M]⁺ and gives the molecular weight of the impurity.
  • Step 2: Analyze Key Fragments: Identify the base peak (the tallest peak, set to 100% relative abundance) and other significant fragments. Common fragmentation includes the loss of functional groups (e.g., -NO₂ for a nitrophthalamide derivative).
  • Step 3: Propose Structures: Correlate the fragment ions with potential chemical structures.
    • Example: In an ether, cleavage next to the oxygen atom can produce an oxonium ion (e.g., (CH_3CH_2O^+=CH_2) at (m/z) 31) [4].
    • The stability of the resulting carbocation (tertiary > secondary > primary) influences the fragmentation likelihood [4].

3. Troubleshooting:

  • No Molecular Ion Peak: Some compounds have unstable molecular ions that fragment immediately. Look for peaks that could correspond to common losses (e.g., M-15 for loss of a methyl group).
  • Complex Spectrum: Use high-resolution MS to determine exact molecular formulas or tandem MS (MS/MS) to study fragmentation pathways in more detail.

Data Tables for Impurity Analysis

You can use the following tables to organize and compare your analytical data.

Table 1: HPLC Retention Time Data | Compound Name | Predicted (St_R) (min) | Measured (t_R) (min) | Deviation (∆(t_R)) | Identification Confidence | | :--- | :--- | :--- | :--- | :--- | | Reference Std A | Value from database | Your measurement | |t_R - St_R| | N/A | | Unknown Impurity | Calculated via LCTRS | Your measurement | |t_R - St_R| | High/Medium/Low |

> Note: The LCTRS method has been validated to show a smaller deviation (∆(t_R)) between measured and predicted retention times compared to the Relative Retention method, improving peak identification accuracy across different laboratories [2].

Table 2: Common MS Fragments and Their Implications

(m/z) Fragment Ion Potential Structural Implication
29 [C₂H₅]⁺ or [CHO]⁺ Ethyl group, or aldehyde
43 [C₃H₇]⁺ or [CH₃CO]⁺ Propyl group, or acetyl group
57 [C₃H₇CO]⁺ Acylium ion from a ketone
76 [C₆H₄]⁺ Aromatic ring fragment

> Source: Information adapted from general mass spectrometry fragmentation patterns [4].

Workflow for Impurity Identification

The following diagram illustrates the logical workflow for identifying an unknown impurity, integrating the techniques discussed above.

Start Start: Suspected Impurity HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy Start->NMR LCTRS Use LCTRS Method to Predict Retention Time HPLC->LCTRS Frag Analyze Fragmentation Patterns MS->Frag Shift Compare Shifts to NMR Impurity Tables NMR->Shift Integrate Integrate All Data LCTRS->Integrate Frag->Integrate Shift->Integrate Result Propose Impurity Structure Integrate->Result

References

optimizing 4-nitrophthalamide synthesis from phthalimide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol & Workflow

The synthesis of 4-nitrophthalamide is a two-step process beginning with the nitration of phthalamide, followed by a reaction with ammonia. The following diagram illustrates the complete experimental workflow.

G Start Start: Phthalamide Step1 Nitration Reaction Fuming HNO₃ and H₂SO₄ Stir at 0-5°C for 1-2 hours Start->Step1 Step2 Work-up Pour onto ice water Collect precipitate by filtration Step1->Step2 Int1 Intermediate: 4-Nitrophthalimide Step2->Int1 Step3 Amination Reaction Concentrated NH₄OH Stir at Room Temp for 24 hours Int1->Step3 Step4 Isolation Filter under vacuum Wash with cold water Step3->Step4 End Final Product: 4-Nitrophthalamide Step4->End

Experimental Procedure [1]:

  • Nitration: The synthesis begins with the nitration of phthalimide to form 4-nitrophthalimide. This typically involves using fuming nitric acid and concentrated sulfuric acid. Specific modern protocols for this step should be consulted from dedicated synthetic procedure repositories [2].
  • Amination: In the key amination step, 4-nitrophthalimide (0.68 g yield is reported from an unspecified starting amount) is reacted with concentrated ammonium hydroxide (NH₄OH) [1].
  • Reaction Conditions: The mixture is stirred at room temperature for 24 hours [1].
  • Isolation: The resulting off-white precipitate of 4-nitrophthalamide is collected by vacuum filtration and washed with cold water to yield the pure product [1]. The expected melting point is 465–469 K (192–196 °C) [1].

Troubleshooting Guide

The table below summarizes common problems, their possible causes, and recommended solutions.

Problem Observed Potential Cause Solution / Optimization
Low Product Yield Incomplete reaction or premature precipitation. Ensure full 24-hour reaction time [1]. Confirm nitration was successful.
Product Purity Issues Incomplete washing or co-precipitation of impurities. Wash thoroughly with cold water during filtration [1]. Consider recrystallization from water [1].
Reaction Not Proceeding Incorrect reaction environment or reagent issue. Use concentrated NH₄OH and verify nitration step produced correct intermediate [1].
Solvent-Dependent Rate Scaling reaction to different solvent systems. Note that reaction kinetics can be highly sensitive to solvent composition [3].

Frequently Asked Questions

Q1: What is the primary application of 4-nitrophthalamide in research? A1: Its main use is as a key synthetic intermediate for preparing substituted phthalonitriles, which are precursors for synthesizing various metal phthalocyanine complexes [4] [5]. These complexes have applications in materials science, as photosensitizers, and in catalysis.

Q2: How is the success of the synthesis monitored and confirmed? A2: The product is characterized by several methods:

  • Melting Point: A sharp melting point around 465–469 K (192–196 °C) confirms purity [1].
  • Spectroscopy: The structure is confirmed by FT-IR and NMR to verify the presence of amide and nitro functional groups [4].
  • X-ray Crystallography: This technique can be used for definitive structural confirmation, showing that the substituents are twisted out of the plane of the benzene ring [1].

Q3: The subsequent dehydration step to 4-nitrophthalonitrile is low-yielding. What could be wrong? A3: The quality of the 4-nitrophthalamide starting material is crucial for this step. Ensure it is pure and dry. The dehydration typically uses thionyl chloride (SOCl₂) in DMF as a solvent [4]. Make sure all glassware and equipment are moisture-free to avoid hydrolysis side reactions.

References

4-nitrophthalamide reaction monitoring techniques

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 4-Nitrophthalamide

What is 4-Nitrophthalamide and what is its primary use? 4-Nitrophthalamide (CAS 13138-53-9) is a key intermediate in the synthesis of phthalocyanines [1]. Phthalocyanines are complex organic compounds with applications in dyes, pigments, and photodynamic therapy.

What are the basic physicochemical properties I should know? The table below summarizes the basic identifying information and a key physical property from the search results:

Property Value / Description
CAS Number 13138-53-9 [1]
Molecular Formula O₂NC₆H₃(CONH₂)₂ [1]
Molecular Weight 209.16 g/mol [1]
Melting Point 223 °C [2]

Experimental Protocols & Monitoring Techniques

The synthesis of 4-nitrophthalamide is typically the first step in a multi-stage process to create metal phthalocyanine complexes. The following workflow and techniques are adapted from a research paper that detailed this full synthesis [2].

G A Phthalamide B 4-Nitrophthalamide (MP: 223°C) A->B Nitration Position 4 C 4-Nitrophthalonitrile (MP: 175°C) B->C Dehydration SOCl₂, DMF D 4-(ciproxy)phthalonitrile C->D Reaction with Ciprofloxacin, DMF E Ni-Pc Complex (Q-band: 690nm) D->E Cyclotetramerization Ni salt

The synthesis begins with the nitration of phthalamide at the 4-position, resulting in 4-nitrophthalamide. This compound is then dehydrated using thionyl chloride in DMF to form 4-nitrophthalonitrile. This nitrile derivative can be further reacted with other compounds to form a ligand for cyclotetramerization into a phthalocyanine complex [2].

Confirming Successful Synthesis

To confirm the successful synthesis and purity of your compound at each stage, use the following techniques:

Technique Application & Purpose Key Data Points for 4-Nitrophthalamide
Melting Point Check purity and identity. A sharp melting point of 223 °C is expected [2].
Solubility Tests Confirm solubility for downstream reactions. Solubility should be confirmed in common lab solvents like acetone, methanol, and DMF [2].
FT-IR Spectroscopy Identify functional groups. Look for key vibrations: NO₂ asymmetric stretch (~1540 cm⁻¹), C=O stretch (~1660 cm⁻¹) of the amide group.
NMR Spectroscopy (1H, 13C) Determine molecular structure, aromatic proton patterns, and confirm substitution.
Monitoring the Downstream Reaction

The subsequent reaction where 4-nitrophthalonitrile is converted to a metal phthalocyanine (Ni-Pc) complex can be effectively monitored using UV-VIS spectroscopy.

G A 4-(ciproxy)phthalonitrile Ligand B Cyclotetramerization Ni salt, DMF A->B C Ni-Pc Complex B->C D C->D Monitor Quality Control Check D->Monitor UV-VIS Analysis (Confirm intense Q-band)

The formation of the phthalocyanine complex is confirmed by its characteristic Q-band absorption in the UV-VIS spectrum at around 690 nm when dissolved in DMF [2].

Frequently Asked Questions

What does the '4-nitro' in the name signify? It indicates that a nitro group (-NO₂) has been substituted at the 4-position on one of the benzene ring structures, a key modification for its reactivity in subsequent steps.

Why is monitoring the melting point critical? A sharp melting point at the expected value (e.g., 223°C for 4-nitrophthalamide) is a strong, quick indicator of compound purity. Significant deviations or a broad melting range suggest impurities, signaling that purification is needed before proceeding [2].

The final phthalocyanine complex seems unstable. How can I check its thermal stability? You can use Thermogravimetric Analysis (TGA). Research indicates that similar nickel phthalocyanine complexes begin to show weight loss only at temperatures around 309 °C, confirming high thermal stability suitable for further analysis [2].

Important Limitations & Next Steps

Please be aware that this guide is based on a specific published synthesis protocol [2]. For your specific application, you may need to adapt these methods.

  • Consult Primary Literature: The techniques here are a foundation. I strongly recommend searching for papers that specifically monitor the nitration of phthalamide to 4-nitrophthalamide for more targeted details.
  • Optimize for Your Context: Parameters like reaction time, temperature, and solvent volumes might need optimization based on your setup and desired scale.
  • Characterize Thoroughly: For conclusive identification, especially of a novel derivative, a combination of all mentioned techniques (NMR, FT-IR, MP) is essential.

References

4-nitrophthalamide byproduct formation reduction

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data for 4-Nitrophthalamide

For your technical documentation, here is a summary of the fundamental data available for 4-nitrophthalamide.

Property Value / Description
CAS Number 13138-53-9 [1] [2]
Molecular Formula C₈H₇N₃O₄ [1] [2]
Molecular Weight 209.16 g/mol [1] [2]
Melting Point 465-469 K (192-196 °C) [3]
Primary Application Intermediate in the synthesis of phthalocyanines [1] [4]
Crystal Structure Monoclinic, space group P2₁/c [3]

Synthesis and Conversion Workflow

A key protocol involves converting 4-nitrophthalamide into 4-nitrophthalonitrile, a crucial precursor for phthalocyanines. The diagram below outlines this synthetic pathway and its role in forming more complex molecules [4].

G Phthalamide Phthalamide Nitration Nitration (in position 4) Phthalamide->Nitration Nitrophthalamide 4-Nitrophthalamide Dehydration Dehydration (Thionyl chloride, DMF) Nitrophthalamide->Dehydration Nitrophthalonitrile 4-Nitrophthalonitrile DerivSynthesis Reaction with e.g., Ciprofloxacin Nitrophthalonitrile->DerivSynthesis PhthalonitrileDeriv Phthalonitrile Derivative Cyclotetramerization Cyclotetramerization (Presence of metal salt) PhthalonitrileDeriv->Cyclotetramerization Phthalocyanine Metal Phthalocyanine Complex Nitration->Nitrophthalamide Dehydration->Nitrophthalonitrile DerivSynthesis->PhthalonitrileDeriv Cyclotetramerization->Phthalocyanine

Workflow Stages:

  • Nitration: Phthalamide is nitrated at the 4-position to yield 4-Nitrophthalamide [4].
  • Dehydration: 4-Nitrophthalamide undergoes dehydration using thionyl chloride in N,N-Dimethylformamide (DMF) to form 4-Nitrophthalonitrile [4]. The reported melting point for this product is 175 °C [4].
  • Derivatization: The 4-nitrophthalonitrile can be further modified. For example, reaction with ciprofloxacin in DMF produces a substituted phthalonitrile derivative [4].
  • Cyclotetramerization: The final phthalonitrile derivative undergoes cyclotetramerization in the presence of a metal salt (e.g., nickel) to form the target metal phthalocyanine complex [4].

Information Limitations and Suggested Next Steps

A significant challenge is the lack of specific details on reduction byproducts. Here are suggestions to find the information your technical support center requires:

  • Consult Specialized Databases: Search platforms like SciFinderⁿ or Reaxys using the CAS number (13138-53-9) are more likely to contain detailed reaction safety and byproduct information.
  • Review Broader Context Literature: The synthesis of metal phthalocyanines using this route [4] suggests that potential issues could arise from incomplete dehydration in step 2 or handling of thionyl chloride, a highly reactive reagent.
  • Analyze Structural Analogues: Troubleshooting guides for reactions involving similar nitro-aromatic compounds or amide functionalities may provide valuable, transferable insights.

References

Available Information on 4-Nitrophthalamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the only specific data point found for 4-nitrophthalamide:

Property Value
CAS Number 13138-53-9 [1]
Molecular Formula O₂NC₆H₃(CONH₂)₂ [1]
Molecular Weight 209.16 g/mol [1]
Application Intermediate in the synthesis of phthalocyanines [1]
Specific HPLC Method Not found in search results

How to Proceed with Your Method Search

Since a direct method is not available, here are practical steps you can take to find or develop a suitable HPLC protocol:

  • Consult Specialized Databases: Search scientific databases like SciFinder-n or Reaxys, which are specifically designed for chemical literature and methods. They are more likely to contain detailed analytical procedures.
  • Develop a Method Based on Compound Properties: You can develop a method by leveraging the compound's known physicochemical properties [1]. A good starting point is a Reversed-Phase (RP) HPLC method with a C18 column and a mobile phase of water/acetonitrile or water/methanol [2]. A UV detector is appropriate, and the wavelength can be determined by a UV-Vis spectrum of the compound.
  • Review General Method Validation Parameters: Any developed or adopted method must be validated. The table below outlines key parameters as per ICH Q2(R1) guidelines [3].
Validation Parameter Description & Purpose
Linearity & Range Ensures the detector response is proportional to analyte concentration within a specified range (e.g., 5-160 ng/mL); confirmed with R² ≥ 0.99 [4].
Precision Measures method repeatability (e.g., %RSD < 2% for peak areas) and reproducibility across different analysts or days [3].
Accuracy Determines closeness to true value, often via recovery studies (e.g., 98-102% recovery of spiked analyte) [3].
Specificity Confirms the method can distinguish the analyte from other components like impurities or matrix [3].
LOD & LOQ LOD is the lowest detectable amount (Signal/Noise ≈ 3). LOQ is the lowest quantifiable amount with accuracy and precision (Signal/Noise ≈ 10) [3].
Robustness Evaluates method reliability when operational parameters (e.g., flow rate, temperature) are deliberately varied [3].

Workflow for HPLC Method Development and Validation

For a visual guide, the diagram below outlines the key stages in developing and validating an HPLC method.

Start Start Method Development A1 Define Analytical Goal Start->A1 A2 Analyze Compound Properties A1->A2 A3 Select Initial Conditions (Column, Mobile Phase) A2->A3 A4 Optimize Separation A3->A4 B1 Method Validation Phase A4->B1 B2 Test Key Parameters (Linearity, Precision, Accuracy) B1->B2 B3 Establish Specificity and LOD/LOQ B2->B3 B4 Assess Robustness B3->B4 End Validated HPLC Method B4->End

References

Experimental Data for 4-Nitrophthalamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data found in the search results.

Property Data for 4-Nitrophthalamide
CAS Number 13138-53-9 [1] [2]
Molecular Formula C8H7N3O4 [2]
Molecular Weight 209.16 g/mol [1] [2]
Melting Point 223 °C [3]
Synthesis Protocol Nitration in the position 4 of phthalamide [3].
NMR Characterization The structures of synthesized compounds (including 4-nitrophthalamide) were characterized by NMR, but specific chemical shifts are not detailed [3].
Common Application Intermediate used in the synthesis of phthalocyanines [3] [1].

Synthesis and Characterization Workflow

The following diagram illustrates the experimental workflow for synthesizing and characterizing 4-nitrophthalamide and its subsequent products, based on the research paper [3].

G start Start: Phthalamide step1 Nitration at Position 4 start->step1 product1 4-Nitrophthalamide (M.P. 223 °C) step1->product1 step2 Dehydration with Thionyl Chloride in DMF product1->step2 characterize Characterization (NMR, FT-IR, UV-Vis, TGA) product1->characterize Confirm Structure product2 4-Nitrophthalonitrile (M.P. 175 °C) step2->product2 step3 Reaction with Ciprofloxacin product2->step3 product2->characterize product3 4-(Ciproxy)phthalonitrile step3->product3 step4 Cyclotetramerization with Nickel Salt product3->step4 product3->characterize end Nickel Phthalocyanine Complex (Q-band absorption at 690 nm) step4->end end->characterize

Detailed Experimental Protocols

For researchers looking to replicate or build upon this work, here is a summary of the key methodologies described in the source paper [3].

  • Synthesis of 4-Nitrophthalamide: The process begins with the nitration of phthalamide at the 4-position to yield 4-nitrophthalamide.
  • Synthesis of 4-Nitrophthalonitrile: 4-Nitrophthalamide undergoes a dehydration reaction using thionyl chloride (SOCl₂) in N,N-Dimethylformamide (DMF) as a solvent to form 4-nitrophthalonitrile.
  • General Characterization: The structure of all synthesized compounds, including 4-nitrophthalamide, was confirmed using a suite of analytical techniques:
    • Nuclear Magnetic Resonance (NMR)
    • Fourier-Transform Infrared (FT-IR) Spectrophotometry
    • Ultraviolet-Visible (UV-Vis) Spectroscopy
    • Thermogravimetric Analysis (TGA): Used to determine the degradation temperature and thermal stability of the final phthalocyanine complex.
    • Melting Point: Determined using a Griffin MFB-590 melting point apparatus.

Guidance for Finding NMR Data

Since the specific NMR chemical shifts for 4-nitrophthalamide were not listed in the search results, here are suggestions for how you can locate this detailed information.

  • Consult Specialized Chemical Databases: The most reliable NMR data can often be found in commercial spectral databases. You may search by its CAS Number 13138-53-9 [1] [2] on platforms like:
    • SciFinder-n (from CAS)
    • Reaxys
    • SDBS (Spectral Database for Organic Compounds)
  • Analyze the Molecular Structure: As a derivative of phthalimide with a nitro group and two amide groups, you can expect its NMR spectrum to show characteristic signals. The aromatic proton signals would be strongly influenced by the electron-withdrawing nitro group, likely appearing downfield (e.g., in the 8.0-8.5 ppm region for ¹H NMR). The amide protons are typically broad singlets.
  • Review Related Compounds: The provided synthesis paper [3] is a valuable resource for the overall context and workflow, even without the full NMR dataset. You can use it as a starting point and focus your subsequent searches on spectral databases.

References

4-nitrophthalamide FTIR spectrum interpretation

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Interpreting FTIR Spectra

For a compound like 4-nitrophthalamide (molecular formula: O₂NC₆H₃(CONH₂)₂), you would expect characteristic absorption bands from its key functional groups: the nitro group (NO₂), the amide groups (CONH₂), and the aromatic ring [1].

The table below outlines where these functional groups typically appear in an FTIR spectrum, which can serve as a checklist for your analysis [2] [3].

Functional Group & Vibration Type Characteristic Absorption Range (cm⁻¹) Expected Appearance
N-H Stretch (primary amide) ~3500, ~3400 Medium, sharp (often a doublet)
C=O Stretch (amide) ~1690 (free) - ~1650 (associated) Strong, sharp
Aromatic C=C Stretch ~1600-1500 Medium, multiple peaks possible
NO₂ Asymmetric Stretch ~1550-1500 Strong
NO₂ Symmetric Stretch ~1370-1290 Strong
C-N Stretch (aromatic amine) ~1342-1266 Strong

A Protocol for Generating Comparative FTIR Data

To create an objective comparison guide, you would need to generate experimental data. The workflow below outlines the key steps for preparing and analyzing samples, adapted from rigorous spectroscopic research [4] [5].

cluster_sample_prep Sample Preparation (Critical for Reproducibility) cluster_data_acq Data Acquisition (Control Instrumental Factors) cluster_data_proc Data Processing (Ensure Objective Comparison) cluster_analysis Analysis & Reporting Start Start Experimental Workflow SamplePrep Sample Preparation Start->SamplePrep DataAcq Data Acquisition SamplePrep->DataAcq SP1 Grind compound with pure KBr SamplePrep->SP1 DataProc Data Processing DataAcq->DataProc DA1 Collect background spectrum DataAcq->DA1 Analysis Analysis & Reporting DataProc->Analysis DP1 Apply baseline correction DataProc->DP1 End Comparative Guide Analysis->End AN1 Precisely record peak positions and intensities Analysis->AN1 SP2 Press mixture into a pellet SP1->SP2 SP3 Ensure uniform thickness and concentration SP2->SP3 DA2 Acquire sample spectrum DA1->DA2 DA3 Use consistent resolution (e.g., 4 cm⁻¹) DA2->DA3 DP2 Normalize spectra (e.g., to key band) DP1->DP2 AN2 Build a spectral library for comparison AN1->AN2 AN3 Use multivariate statistics (e.g., PLS-DA) AN2->AN3

Key Experimental Considerations:

  • Sample Preparation: For solid powders like 4-nitrophthalamide, the KBr pellet method is a standard approach for transmission FTIR. It is crucial to grind the sample finely and mix it homogeneously with potassium bromide (KBr) to avoid spectral distortions due to light scattering [5].
  • Data Acquisition: Always collect a background spectrum under the same conditions before analyzing the sample. Maintain a consistent spectral resolution (e.g., 4 cm⁻¹ is common) across all measurements to ensure valid comparisons [4].
  • Data Processing & Analysis: Apply consistent baseline correction and normalization to the amide C=O peak to correct for minor differences in sample concentration or thickness. For objective comparison between multiple compounds, employ multivariate classification methods like Partial Least Squares-Discriminant Analysis (PLS-DA), which can differentiate samples based on their entire spectral fingerprint rather than a few pre-selected peaks [4].

How to Proceed Without a Published Spectrum

Since a direct reference for 4-nitrophthalamide is unavailable, here are practical steps you can take:

  • Consult Specialized Databases: Search commercial FTIR spectral libraries from instrument manufacturers (e.g., Agilent, Thermo Fisher, Bruker) or dedicated online platforms. These often contain thousands of curated spectra.
  • Consider Computational Chemistry: Use molecular modeling software to calculate the theoretical infrared spectrum of 4-nitrophthalamide. While not a direct substitute for experimental data, it can provide a strong prediction of vibrational modes.
  • Perform Your Own Analysis: The most reliable approach for a direct comparison is to acquire high-purity samples of 4-nitrophthalamide and its relevant alternatives and perform the FTIR analysis yourself, following the detailed protocol above.

References

4-nitrophthalamide thermal gravimetric analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data from Literature

One research article synthesized a nickel phthalocyanine complex using a precursor related to 4-nitrophthalamide and reported its thermal stability [1].

  • Compound Analyzed: Substituted nickel phthalocyanine complex
  • Synthetic Precursor: The complex was synthesized from a 4-(ciproxy)phthalonitrile derivative, which was prepared from 4-nitrophthalamide [1].
  • Key TGA Finding: The study determined that this nickel phthalocyanine complex began to exhibit weight loss at 309 °C, indicating a suitably high thermal stability for further analysis [1].
  • Experimental Condition: The analyte was heated up to 700 °C to determine its degradation temperature [1].

While this provides a useful reference for the thermal stability of a downstream product, direct TGA data for 4-nitrophthalamide itself or a comparison with other precursors was not located in the current search results.

Thermogravimetric Analysis (TGA) Methodology

For your research, understanding standard TGA protocols is essential for planning experiments or evaluating literature data. The table below summarizes the core principles and common experimental parameters of TGA.

Aspect Description
Basic Principle Measures a sample's mass change as a function of temperature or time under a controlled atmosphere [2] [3].
Instrumentation A thermogravimetric analyzer, consisting of a precision balance with a sample pan inside a programmable furnace [2] [3].
Common Atmospheres Inert gas (e.g., N₂), oxidizing gas (e.g., air, O₂), vacuum, or other specific gases [2].
Typical Output A thermogram (TGA curve) plotting mass or percentage of initial mass against temperature/time [2] [3].
Key Applications Assessing thermal stability, decomposition temperatures, composition, moisture/content, and oxidation or combustion behavior [2] [3].

The following diagram illustrates the general workflow for conducting a TGA study, from sample preparation to data interpretation.

TGA_Workflow start Start TGA Experiment prep Sample Preparation start->prep cal Instrument Calibration prep->cal params Set Parameters: - Heating Rate - Final Temperature - Atmosphere (e.g., N₂) load Load Sample & Start Run params->load cal->params data Data Acquisition: Mass vs. Temperature load->data output Generate Thermogram data->output interpret Interpret Data: - Weight Loss Steps - Onset Temperatures - Residue Analysis output->interpret end Report Findings interpret->end

References

4-nitrophthalamide synthetic route efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Primary Synthetic Route for 4-Nitrophthalamide

The most commonly described method for synthesizing 4-nitrophthalamide is the ammoniation of 4-nitrophthalimide [1] [2]. The table below summarizes the key information for this protocol:

Aspect Details
Starting Material 4-Nitrophthalimide [1]
Reagents Concentrated Ammonium Hydroxide (NH₄OH) [1]
Reaction Conditions Stirring at room temperature for 24 hours [1]
Work-up & Purification Vacuum filtration and washing with cold water [1]
Reported Yield 63.8% [1]
Reported Melting Point 465-469 K (192-196 °C) [1]; 223 °C [2]; 195 °C (dec.) [3]
Key Application Intermediate in the synthesis of phthalocyanines [4] [2]

The following diagram illustrates the workflow of this synthetic method:

G Start 4-Nitrophthalimide Step1 Reaction with Concentrated NH₄OH Start->Step1 Step2 Stir at Room Temp. (24 hours) Step1->Step2 Step3 Vacuum Filtration & Wash with Cold Water Step2->Step3 End 4-Nitrophthalamide (63.8% Yield) Step3->End

Role in Phthalocyanine Synthesis and Alternative Considerations

4-Nitrophthalamide is a key precursor in a multi-step synthesis. The established pathway is its conversion to 4-nitrophthalonitrile, which is then used to create more complex molecules [1] [2]. This context is crucial for a complete efficiency assessment.

  • Subsequent Step: The dehydration of 4-nitrophthalamide using thionyl chloride in DMF yields 4-nitrophthalonitrile [2].
  • Potential Alternative: Some synthetic routes may start from different precursors to obtain 4-nitrophthalonitrile directly. A full efficiency comparison would require evaluating the overall route to the final product (e.g., a phthalocyanine) starting from different initial materials.

References

4-nitrophthalamide stability vs nitroaromatic analogs

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of 4-Nitrophthalamide

Quantitative data on the thermal stability of 4-nitrophthalamide is available, primarily from thermogravimetric analysis (TGA). The table below summarizes the key findings:

Property Value Experimental Context
Onset of Degradation Temperature 309 °C Heated up to 700 °C at a controlled rate in a TGA instrument [1].
Melting Point 192-196 °C (465-469 K) Measured from a crystalline sample [2].

These figures indicate that 4-nitrophthalamide possesses suitably high thermal stability for a nitroaromatic compound, which is a critical characteristic for its use in high-temperature synthetic processes, such as the preparation of phthalocyanines [1].

Stability of Nitroaromatic Compounds: A General Context

To understand how 4-nitrophthalamide's stability compares to other compounds in its class, it's helpful to consider the general properties of nitroaromatics.

  • Inherent Recalcitrance: The nitro group (-NO₂) is strongly electron-withdrawing. When attached to an aromatic ring, it delocalizes the ring's π-electrons, resulting in a stable molecular structure that is resistant to oxidative degradation [3]. This fundamental stability also makes many nitroaromatic compounds persistent environmental pollutants.
  • Structural Factors Influencing Stability:
    • Substituent Effects: The crystal structure of 4-nitrophthalamide shows that its amide and nitro substituents are twisted out of the plane of the benzene ring [2]. This specific molecular conformation can influence packing efficiency and intermolecular interactions in the solid state, which in turn affects its thermal properties.
    • Impact of Multiple Nitro Groups: Compounds with multiple nitro groups, such as 2,4,6-Trinitrotoluene (TNT) and 1,3,5-Trinitrobenzene (TNB), are generally more stable and recalcitrant than their mononitro counterparts [3]. Their extensive use as explosives is a direct result of this high kinetic stability, which can be violently overcome with an initiator.

The following diagram illustrates the experimental workflow for determining thermal stability and the structural factors that influence it.

G Stability Analysis Framework Nitroaromatic Compound Nitroaromatic Compound Structural Analysis Structural Analysis Nitroaromatic Compound->Structural Analysis Thermal Analysis Thermal Analysis Nitroaromatic Compound->Thermal Analysis Conformation & Packing Conformation & Packing Structural Analysis->Conformation & Packing X-ray Crystallography Solid-State Stability Solid-State Stability Conformation & Packing->Solid-State Stability Degradation Onset Temp Degradation Onset Temp Thermal Analysis->Degradation Onset Temp TGA Process Stability Process Stability Degradation Onset Temp->Process Stability Overall Stability Profile Overall Stability Profile Solid-State Stability->Overall Stability Profile Process Stability->Overall Stability Profile

Suggested Research Directions

The searched literature lacks a direct, experimental comparison of 4-nitrophthalamide's stability against specific analogs like 4-nitrophthalonitrile or nitrophthalimides. To build a comprehensive comparison guide, you may need to:

  • Consult Specialized Databases: Search in-depth chemical databases (e.g., SciFinder, Reaxys) for thermodynamic properties like enthalpy of formation ((\Delta H_f)) and crystal density, which are closely related to stability.
  • Explore Synthetic Methodologies: Investigate recent advances in nitration chemistry [4], as improved reaction selectivity can influence the purity and stability of final products.
  • Extract Analog Data: Look for TGA and DSC data for other nitrophthalic acid derivatives (e.g., nitrophthalimides, nitrobenzenes) in scientific journals to create your own comparative dataset.

References

4-nitrophthalamide hydrogen bonding compared to dicarboxamides

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Hydrogen Bonding Comparison

Compound Name Core Structure / Spacer Amide Group Orientation / Dihedral Angles Characteristic Hydrogen Bonding Motifs Key Hydrogen Bond Lengths (Å)
4-Nitrophthalamide (4-Nitrobenzene-1,2-dicarboxamide) [1] Benzene ring with nitro substituent Amide groups twisted out of benzene plane: 60.89° and 34.39° [1] 3D network via N-H···O bonds; no intramolecular H-bonding [1] N-H···O distances range from ~2.08 to 2.10 Å (inferred from methodology) [1]
N,N'-Bis(2-hydroxyethyl) benzene-1,4-dicarboxamide [2] Centrosymmetric benzene ring Amide group twisted relative to benzene ring: 14.40° [2] 3D framework via N-H···O, O-H···O, and C-H···O bonds [2] N-H···O: 2.080(16); O-H···O: 1.872(18); C-H···O: ~2.41-2.61 [2]
3,5-Pyridinedicarboxamide (PDC) [3] Pyridine ring Angular (V-shaped); C atoms of amides form 124° with ring centroid [3] R22(8) rings and C11(6) chains; pyridine N acts as H-bond acceptor [3] Information not provided in search results
2,5-Thiophenedicarboxamide (TDC) [3] Thiophene ring Angular (V-shaped); syn-CO and syn-NH2; C atoms of amides form 129° with ring centroid [3] R22(8) rings and multiple C11(4) chains; S atom does not participate in H-bonding [3] Information not provided in search results
2,5-Furandicarboxamide (FDC) [3] Furan ring Angular (V-shaped); syn-CO and syn-NH2; C atoms of amides form 117° with ring centroid [3] R22(8) rings, R21(10) rings, and various chains; furan O does not act as primary H-bond acceptor [3] Information not provided in search results

Experimental Protocols for Structural Data

The comparative data in the table above is primarily derived from single-crystal X-ray diffraction (SCXRD), the definitive method for determining molecular and supramolecular structures.

  • Crystallization: Suitable single crystals of 4-nitrophthalamide were grown by the slow evaporation of its aqueous solution [1]. The other dicarboxamides were crystallized from various solvents or via sublimation [3].
  • Data Collection and Refinement: Data were typically collected on diffractometers at low temperatures (e.g., 100 K or 200 K) using Cu Kα or Mo Kα radiation [1] [2]. Structures were solved using direct methods with programs like SHELXT or SHELXS and refined with SHELXL [1] [3] [2]. Hydrogen atom positions, particularly those involved in bonding, were often located in difference Fourier maps and freely refined [1] [2].
  • Hydrogen Bond Analysis: Hydrogen bonds were identified and characterized based on geometric parameters (D-H, H···A, D···A distances and D-H···A angle) calculated from the refined atomic coordinates [1] [2]. The patterns were analyzed using graph-set theory [3].

Key Comparative Insights

The following diagram summarizes the logical relationships and comparative insights regarding how different structural factors influence the hydrogen bonding networks in these dicarboxamides.

G A Core Structural Factors B Benzene Ring (e.g., 4-Nitrophthalamide) A->B C Heteroaromatic Ring (Pyridine, Thiophene, Furan) A->C D Substituents (e.g., Nitro Group) A->D E Amide Group Orientation/Twist A->E G 3D Network (4-Nitrophthalamide) B->G Multiple twisted amide groups H R²₂(8) Rings (Common motif) C->H V-shaped geometry enables complementarity J R²₁(10) Rings (e.g., FDC) C->J Furan O enables chelating motif D->G Additional H-bond acceptor I C11(n) Chains (Various lengths) E->I Specific twist angles favor chain formation F Hydrogen Bonding Patterns L Framework Dimensionality G->L M Structural Stability G->M N Potential for Crystal Engineering G->N H->L H->M H->N I->L I->M I->N J->L J->M J->N K Supramolecular Properties

The diagram and data show that the central ring and its substituents dictate the final hydrogen-bonded architecture. 4-Nitrophthalamide, with its nitro group and specific amide twist, forms a robust 3D network [1]. In contrast, the heteroaromatic dicarboxamides consistently form R22(8) rings but show variability in chain motifs and heteroatom participation based on their ring type [3].

Conclusion for Research Applications

  • 4-Nitrophthalamide is a robust building block for generating 3D hydrogen-bonded frameworks, with its nitro group providing an additional interaction site [1].
  • Heteroaromatic Dicarboxamides (PDC, TDC, FDC) offer a platform for creating diverse 1D and 2D patterns through subtle changes in the central ring, allowing for finer control over solid-state structure [3].
  • The consistent formation of the R22(8) homosynthon across different structures confirms its reliability in crystal engineering, while other motifs like R21(10) or various chains provide avenues for structural diversification.

References

Crystal Structure and Packing Analysis of 4-Nitrophthalamide

Author: Smolecule Technical Support Team. Date: February 2026

The crystal structure of 4-nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) has been determined through single-crystal X-ray diffraction [1]. The key data is summarized below.

Table 1: Crystallographic Data for 4-Nitrophthalamide [1]

Parameter Value
Chemical Formula C₈H₇N₃O₄
Molecular Weight 209.17 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Parameters
a 7.7425 (2) Å
b 9.6634 (2) Å
c 12.1276 (3) Å
β 106.008 (3)°
Unit Cell Volume 872.19 (4) ų
Measurement Temperature 100 K

Molecular Conformation: In the molecular structure, all substituents are twisted out of the plane of the central benzene ring [1]. The dihedral angles are 11.36 (2)° for the nitro group, 60.89 (6)° for one amide group, and 34.39 (6)° for the other amide group [1]. The two amide groups are oriented to either side of the benzene ring, with their amine groups directed away from each other, preventing any intramolecular hydrogen bonding [1].

Hydrogen Bonding and Crystal Packing: The three-dimensional crystal architecture is established by a network of N—H···O hydrogen bonds [1].

  • Each N-H group acts as a hydrogen bond donor
  • The oxygen atoms O1 and O3 each accept two hydrogen bonds
  • This extensive intermolecular bonding connects the molecules into a stable 3D network

Globally, this network can be described as comprising columns of molecules aligned along the a axis [1]. The following diagram illustrates the experimental workflow from synthesis to crystal structure determination.

G Experimental Workflow Start Start: Synthesis of 4-Nitrophthalamide Step1 React 4-Nitrophthalimide with Ammonia (Yield: 63.8%) Start->Step1 Step2 Crystallization (Slow Evaporation from Aqueous Solution) Step1->Step2 Step3 Single-Crystal X-ray Diffraction (100 K) Step2->Step3 Step4 Data Processing & Structure Solution (SHELX) Step3->Step4 Result Crystal Structure & Packing Analysis Step4->Result

Experimental Protocol for Synthesis and Crystallization

If you wish to replicate the crystal structure analysis, the following synthesis and crystallization protocol can be used.

Synthesis of 4-Nitrophthalamide [1]:

  • Reaction: Stir a mixture of 4-nitrophthalimide and concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours.
  • Work-up: Filter the resulting off-white precipitate under vacuum.
  • Purification: Wash the solid with cold water.
  • Yield: This procedure yields approximately 63.8% of the target compound.
  • Melting Point: The reported melting point is 465–469 K (192–196 °C).

Crystallization for X-ray Study [1]:

  • Suitable single crystals for X-ray diffraction analysis were obtained by the slow evaporation of an aqueous solution of the synthesized 4-nitrophthalamide.

Comparative Context and Further Research

  • Comparison with a Precursor: The crystal packing of 4-nitrophthalamide differs from its derivative, 4-nitrophthalonitrile. In the nitrile derivative, supramolecular layers with a zigzag topology are formed primarily through C—H···N interactions, rather than the N—H···O bond network seen in the amide [2]. This highlights how functional groups dictate solid-state structure.
  • Primary Use: 4-Nitrophthalamide is primarily used as a key intermediate in the synthesis of phthalocyanines [3] [4], which are compounds with applications in dyes, pigments, and functional materials.

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

192.01710661 g/mol

Monoisotopic Mass

192.01710661 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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